2-Amino-5-bromopyridine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2 |
|---|---|
Molecular Weight |
176.03 g/mol |
IUPAC Name |
5-bromo-3,4,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChI Key |
WGOLHUGPTDEKCF-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])N)[2H] |
Canonical SMILES |
C1=CC(=NC=C1Br)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-bromopyridine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-bromopyridine-d3, a deuterated analog of the versatile synthetic intermediate, 2-Amino-5-bromopyridine. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development, primarily for their potential to enhance the pharmacokinetic profiles of drug candidates. This document details the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and metabolic studies. Experimental protocols for the synthesis of the non-deuterated precursor and general methods for deuterium (B1214612) labeling are provided, along with expected spectroscopic characteristics.
Introduction
2-Amino-5-bromopyridine is a key building block in medicinal chemistry, utilized in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The strategic incorporation of deuterium at specific molecular positions can significantly alter the metabolic fate of a drug by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage and potentially improving a drug's half-life, reducing toxic metabolites, and enhancing overall efficacy. This compound is the deuterium-labeled version of 2-Amino-5-bromopyridine.[3][4]
This guide serves as a technical resource for researchers interested in the synthesis and application of this compound in drug development and related fields.
Physicochemical Properties
A summary of the key physicochemical properties of both 2-Amino-5-bromopyridine and its deuterated analog are presented in Table 1.
Table 1: Physicochemical Properties
| Property | 2-Amino-5-bromopyridine | This compound |
| CAS Number | 1072-97-5 | 952109-91-0[3] |
| Molecular Formula | C₅H₅BrN₂ | C₅H₂D₃BrN₂[3] |
| Molecular Weight | 173.01 g/mol | 176.03 g/mol [3] |
| Appearance | Off-white to yellow crystalline powder[5] | Not specified, expected to be similar |
| Melting Point | 133-138 °C | Not specified, expected to be similar |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water. | 10 mM in DMSO[3] |
| SMILES | Nc1ccc(Br)cn1 | BrC1=C(N=C(C([2H])=C1[2H])N)[2H][3] |
Synthesis and Manufacturing
Synthesis of 2-Amino-5-bromopyridine (Non-deuterated)
Several methods for the synthesis of 2-Amino-5-bromopyridine have been reported. A common and effective approach utilizes the bromination of 2-aminopyridine (B139424) with a regioselective brominating agent such as N-bromosuccinimide (NBS) or phenyltrimethylammonium (B184261) tribromide to avoid the formation of the 3-bromo and 3,5-dibromo byproducts.[6]
Experimental Protocol: Bromination using Phenyltrimethylammonium Tribromide
This protocol is adapted from a patented method and offers good yield and regioselectivity.[7]
-
Materials:
-
2-aminopyridine
-
Phenyltrimethylammonium tribromide
-
Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Benzene (B151609) (for recrystallization)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-aminopyridine (1.0 eq) and phenyltrimethylammonium tribromide (1.0 eq) in chloroform.
-
Stir the mixture at 25°C for 2 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer and wash it with water (2-3 times).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to obtain an oily residue.
-
Cool the residue in an ice-water bath and add water to precipitate the solid crude product.
-
Recrystallize the crude product from benzene to obtain pure 2-Amino-5-bromopyridine.
-
Deuterium Labeling
The introduction of deuterium atoms onto the pyridine (B92270) ring can be achieved through hydrogen-deuterium exchange (H/D exchange) reactions, often catalyzed by a base.
General Experimental Protocol: Base-Catalyzed H/D Exchange
This generalized protocol is based on methods for H/D exchange of heteroarenes.[8]
-
Materials:
-
2-Amino-5-bromopyridine
-
Deuterium oxide (D₂O)
-
Potassium carbonate (K₂CO₃)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
-
Procedure:
-
In a reaction vial, combine 2-Amino-5-bromopyridine (1.0 eq), potassium carbonate (catalytic amount), and 18-crown-6 (catalytic amount).
-
Add a mixture of D₂O and DMSO-d6 as the solvent and deuterium source.
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours).
-
Monitor the reaction progress by LC-MS or ¹H NMR to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from the data of its non-deuterated counterpart.
Table 2: Spectroscopic Data of 2-Amino-5-bromopyridine
| Technique | Data |
| ¹H NMR | Spectrum available.[9] |
| ¹³C NMR | Spectrum available.[10] |
| Mass Spectrometry | m/z peaks at 172 and 174 due to bromine isotopes.[11] |
| IR Spectroscopy | Spectrum available.[12] |
Expected Spectroscopic Differences for this compound:
-
¹H NMR: The signals corresponding to the protons on the pyridine ring that have been replaced by deuterium will be absent or significantly reduced in intensity.
-
¹³C NMR: The carbon atoms bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling.
-
Mass Spectrometry: The molecular ion peak will be shifted to a higher m/z value corresponding to the mass of the deuterated compound (approximately 176.03 g/mol ). The isotopic pattern for bromine will still be present.
-
IR Spectroscopy: The C-H stretching and bending vibrations will be replaced by C-D vibrations at lower frequencies (wavenumbers).
Applications in Drug Development
Deuterium-labeled compounds like this compound are valuable tools in various stages of drug discovery and development.
-
Pharmacokinetic Studies: Deuterated compounds are widely used as internal standards in quantitative bioanalysis (LC-MS) to improve the accuracy and precision of pharmacokinetic measurements.
-
Metabolic Stability: The "deuterium effect" can be exploited to slow down the rate of metabolic degradation of a drug molecule. By replacing hydrogen with deuterium at a site of metabolic oxidation, the metabolic stability of the compound can be enhanced, potentially leading to a longer half-life and improved therapeutic index.
-
Elucidation of Metabolic Pathways: Deuterium labeling can help in identifying the metabolites of a drug candidate and understanding its metabolic pathways.
Diagram 2: Rationale for Deuteration in Drug Development
Caption: The kinetic isotope effect slows metabolism of deuterated drugs.
Conclusion
This compound is a valuable, isotopically labeled building block for pharmaceutical research. While specific data for the deuterated compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and application based on established chemical principles and data from its non-deuterated analog. The strategic use of this compound in drug discovery programs can offer significant advantages in optimizing the pharmacokinetic and metabolic properties of novel drug candidates. As the field of deuterated pharmaceuticals continues to grow, the demand for such specialized intermediates is expected to increase.
References
- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. immunomart.com [immunomart.com]
- 4. This compound [shop.labclinics.com]
- 5. cphi-online.com [cphi-online.com]
- 6. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR [m.chemicalbook.com]
- 10. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-bromopyridine(1072-97-5) MS spectrum [chemicalbook.com]
- 12. 2-Amino-5-bromopyridine(1072-97-5) IR Spectrum [chemicalbook.com]
2-Amino-5-bromopyridine-d3 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyridine-d3 is the deuterated analog of 2-amino-5-bromopyridine (B118841), a key building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The strategic incorporation of deuterium (B1214612) in place of hydrogen can significantly alter the metabolic profile of a molecule, often leading to improved pharmacokinetic properties such as a longer half-life and reduced toxicity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. While specific experimental data for the deuterated form is limited, this guide leverages available information on its non-deuterated counterpart to provide a thorough resource for researchers.
Physical and Chemical Properties
Quantitative data for this compound is sparse in publicly available literature. The properties of its non-deuterated analog, 2-Amino-5-bromopyridine, are therefore presented as a close approximation. It is important to note that properties such as melting and boiling points are not expected to differ significantly upon deuteration, whereas molecular weight and spectral characteristics will be altered.
| Property | This compound (where available) | 2-Amino-5-bromopyridine (for comparison) |
| Molecular Formula | C5H2D3BrN2[1] | C5H5BrN2 |
| Molecular Weight | 176.03 g/mol [1] | 173.01 g/mol |
| CAS Number | 952109-91-0[1] | 1072-97-5 |
| Appearance | - | Off-white to light powder or crystalline solid. |
| Melting Point | - | 133-138 °C[2][3] |
| Boiling Point | - | 230.9 °C at 760 mmHg |
| Solubility | 10 mM in DMSO[1] | Soluble in methanol, chloroform, and ethyl acetate; slightly soluble in water. |
| pKa | - | The pKa of the pyridinium (B92312) ion is approximately 5.25, similar to pyridine (B92270) itself. |
Spectroscopic Data
The introduction of deuterium atoms will lead to predictable changes in the spectroscopic data of this compound compared to its non-deuterated analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton signals corresponding to the deuterated positions on the pyridine ring will be absent. The remaining proton signals may exhibit slightly different chemical shifts and coupling constants. For 2-amino-5-bromopyridine in DMSO-d6, the following peaks are observed: δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH2). The exact positions of deuteration in commercially available this compound would need to be confirmed by NMR analysis.
-
¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. The chemical shifts of these carbons will be slightly upfield compared to the corresponding carbons in the non-deuterated compound.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of this compound will be observed at an m/z value that is 3 units higher than that of the non-deuterated compound, reflecting the presence of three deuterium atoms.
-
Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine (B139424). To synthesize the deuterated analog, a deuterated 2-aminopyridine starting material would be required. The following is a general protocol adapted from established methods for the non-deuterated compound.
Method 1: Bromination using N-Bromosuccinimide (NBS)
This method offers high regioselectivity for the 5-position.
Materials:
-
2-Aminopyridine-d (deuterated at the desired positions)
-
N-Bromosuccinimide (NBS)
Procedure:
-
Dissolve deuterated 2-aminopyridine in acetone.
-
Cool the solution to 10 °C in an ice bath.
-
Slowly add a solution of NBS in acetone dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture for an additional 30 minutes at 10 °C.
-
Remove the acetone under reduced pressure.
-
Recrystallize the crude product from 90% ethanol to yield this compound.
Method 2: Bromination using Phenyltrimethylammonium (B184261) Tribromide
This method provides a mild reaction condition.
Materials:
-
2-Aminopyridine-d (deuterated at the desired positions)
-
Phenyltrimethylammonium tribromide
-
Dichloromethane (B109758) or Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene (B151609) (for recrystallization)
Procedure:
-
Dissolve deuterated 2-aminopyridine and phenyltrimethylammonium tribromide in dichloromethane or chloroform.
-
Stir the mixture at 20-50 °C for 1-3 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from benzene to obtain this compound.
Purification and Analysis
Purification Workflow
Caption: A general workflow for the purification of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following HPLC method, developed for the non-deuterated 2-amino-5-bromopyridine, can be used as a starting point for the analysis of the deuterated compound. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile/Water (40/60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 5 µL
Applications in Research and Drug Development
2-Amino-5-bromopyridine and its deuterated analog are valuable intermediates in medicinal chemistry. The presence of the amino and bromo functionalities allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules.
Logical Relationship of Applications
References
2-Amino-5-bromopyridine-d3 chemical structure and formula
An In-Depth Technical Guide to 2-Amino-5-bromopyridine-d3
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the versatile chemical intermediate 2-Amino-5-bromopyridine (B118841). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the chemical structure, formula, physicochemical properties, and detailed experimental protocols.
Chemical Structure and Formula
This compound is the deuterium-labeled form of 2-Amino-5-bromopyridine.[1][2] The incorporation of deuterium (B1214612) isotopes is a critical tool in mechanistic studies, metabolic profiling, and altering the pharmacokinetic properties of pharmaceutical compounds.
Molecular Formula: C₅H₂D₃BrN₂[1]
CAS Number: 952109-91-0[2]
Chemical Structure:
The precise location of the three deuterium atoms in commercially available this compound is not always explicitly defined. A common and chemically logical placement involves the substitution of the two protons on the amino group and one of the aromatic protons on the pyridine (B92270) ring, due to their relative acidity and accessibility for hydrogen-deuterium exchange. The structure presented below shows deuteration at the amino group and the C-3 position of the pyridine ring.
Note: The structure shown represents a plausible isomer. The exact position of the third deuterium on the aromatic ring may vary.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. However, the properties of its non-deuterated analogue, 2-Amino-5-bromopyridine, are well-characterized and provide a reliable reference.
| Property | Value |
| Compound | 2-Amino-5-bromopyridine (Non-deuterated) |
| Molecular Formula | C₅H₅BrN₂[3] |
| Molecular Weight | 173.01 g/mol [3] |
| CAS Number | 1072-97-5[3] |
| Appearance | White to cream or pale brown crystalline solid[4] |
| Melting Point | 135-145 °C[4] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water. |
| IUPAC Name | 5-bromopyridin-2-amine[3] |
Experimental Protocols
Synthesis of 2-Amino-5-bromopyridine (Non-deuterated)
A common and effective method for the synthesis of 2-Amino-5-bromopyridine involves the direct bromination of 2-aminopyridine (B139424) using a suitable brominating agent. The following protocol is adapted from a patented method.[5][6]
Materials:
-
2-aminopyridine
-
Phenyltrimethylammonium (B184261) tribromide
-
Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Benzene (for recrystallization)
Procedure:
-
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.[6]
-
Stir the mixture at 25°C for 2 hours.[6]
-
After the reaction is complete, wash the mixture with 40ml of a saturated sodium chloride solution.[6]
-
Separate the organic layer using a separatory funnel. The organic phase is the lower layer.[6]
-
Wash the organic phase two to three times with 20ml of water.[6]
-
Dry the organic layer over anhydrous sodium sulfate and then filter.[6]
-
Remove the solvent (chloroform) by rotary evaporation to obtain an oily residue.[6]
-
Cool the residue in an ice water bath and add water to precipitate the solid crude product.[6]
-
Recrystallize the crude product from benzene, filter, and dry to obtain the final product as a yellow solid.[6]
Conceptual Protocol for Deuteration
Deuterium can be introduced into the 2-Amino-5-bromopyridine molecule through hydrogen-deuterium (H/D) exchange, typically catalyzed by an acid or a base.
Materials:
-
2-Amino-5-bromopyridine
-
Deuterium oxide (D₂O)
-
A suitable catalyst (e.g., K₂CO₃ with 18-crown-6, or a deuterated acid like D₂SO₄)[7][8]
-
An appropriate solvent (e.g., DMSO-d₆)[7]
Procedure:
-
Dissolve 2-Amino-5-bromopyridine in a suitable deuterated solvent or a mixture of D₂O and a co-solvent.
-
Add a catalyst to facilitate the H/D exchange. The choice of catalyst and reaction conditions (temperature, time) will determine the extent and position of deuteration.[7][8]
-
Heat the reaction mixture to the required temperature for a specified duration to allow for the exchange of protons with deuterium.[7]
-
After the reaction, quench the reaction and extract the product into an organic solvent.
-
Wash the organic layer to remove any remaining catalyst and D₂O.
-
Dry the organic layer, remove the solvent, and purify the deuterated product, for example, by recrystallization.
-
Confirm the level and position of deuterium incorporation using analytical techniques such as ¹H NMR spectroscopy and mass spectrometry.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis and a conceptual deuteration workflow.
Caption: A workflow diagram for the synthesis of 2-Amino-5-bromopyridine.
Caption: A conceptual workflow for the deuteration of 2-Amino-5-bromopyridine.
References
- 1. immunomart.com [immunomart.com]
- 2. This compound [shop.labclinics.com]
- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromopyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
Navigating Isotopic Labeling: A Technical Guide to 2-Amino-5-bromopyridine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-bromopyridine-d3, a deuterated analog of the versatile chemical intermediate 2-Amino-5-bromopyridine. The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, offers significant advantages in various scientific disciplines, particularly in drug discovery and development. This document details the molecular weight, relevant experimental protocols for its synthesis and analysis, and the underlying principles of its application.
Core Molecular Data
The key difference between 2-Amino-5-bromopyridine and its deuterated form lies in their molecular weights. This distinction is fundamental for its use in techniques such as mass spectrometry. The molecular formula for 2-Amino-5-bromopyridine is C5H5BrN2. In the d3 isotopologue, three specific hydrogen atoms are replaced by deuterium.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |
| 2-Amino-5-bromopyridine | C5H5BrN2 | 173.01 | 171.9636 |
| This compound | C5H2D3BrN2 | 176.03 | 174.9824 |
Note: The molar mass is calculated using the atomic weights of the elements, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The atomic weight of protium (B1232500) (¹H) is approximately 1.008 g/mol , and the atomic weight of deuterium (²H or D) is approximately 2.014 g/mol [1][2].
The Significance of Deuteration in Drug Development
The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug molecule. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond is more resistant to enzymatic cleavage, a common step in drug metabolism.
Consequently, deuterated compounds may exhibit:
-
Reduced Metabolism: A slower rate of metabolic breakdown can lead to a longer drug half-life.
-
Increased Exposure: A higher concentration of the drug in the bloodstream over time (increased AUC).
-
Altered Metabolite Profile: A potential shift in metabolic pathways, which can sometimes reduce the formation of toxic metabolites.
These modifications can ultimately lead to improved efficacy, safety, and tolerability of a drug. Deutetrabenazine is a notable example of an FDA-approved deuterated drug that demonstrates these benefits.
Experimental Protocols
The synthesis and analysis of deuterated compounds like this compound require specific methodologies.
Synthesis of Deuterated Pyridines
Several methods exist for the site-selective incorporation of deuterium into pyridine (B92270) rings. Common strategies include:
-
Hydrogen-Deuterium Exchange Reactions: These reactions involve the exchange of protons for deuterons from a deuterium source, such as deuterated water (D₂O), often catalyzed by a metal.
-
Reduction of Halogenated Precursors: Utilizing deuterated reducing agents to replace a halogen atom with a deuterium atom.
-
From Deuterated Building Blocks: Synthesizing the target molecule using starting materials that already contain deuterium at the desired positions.
One reported general strategy for the site-selective deuteration of pyridines involves the formation of a phosphonium (B103445) salt intermediate, which is then reacted with a deuterium source like a mixture of deuterated methanol (B129727) (CD₃OD) and D₂O.
Analytical Characterization
Mass Spectrometry (MS): Mass spectrometry is a primary technique for confirming the incorporation of deuterium. The mass shift between the deuterated and non-deuterated compound directly corresponds to the number of deuterium atoms incorporated.
A General Protocol for LC-MS Analysis:
-
Sample Preparation: Dissolve the deuterated and non-deuterated standards in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Separation: Inject the samples onto a liquid chromatography (LC) system equipped with an appropriate column (e.g., C18) to separate the analyte from any impurities.
-
Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Data Analysis: Compare the mass spectra of the deuterated and non-deuterated compounds to confirm the expected mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for determining the precise location of deuterium labeling.
-
¹H NMR: The disappearance or reduction in the intensity of a signal in the proton NMR spectrum indicates the replacement of a proton with a deuterium at that specific position.
-
²H NMR: The appearance of a signal in the deuterium NMR spectrum directly confirms the presence and chemical environment of the deuterium atoms.
A General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a sufficient amount of the deuterated compound in a suitable non-deuterated solvent (for ²H NMR) or a standard deuterated NMR solvent (for ¹H NMR).
-
Data Acquisition: Acquire the ¹H and/or ²H NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants (in ¹H NMR), and signal intensities to confirm the position and extent of deuteration.
Visualizing the Concept
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Molecular weight difference due to deuteration.
Caption: General analytical workflow.
Caption: The kinetic isotope effect in drug metabolism.
References
Isotopic enrichment and purity of 2-Amino-5-bromopyridine-d3
An In-depth Technical Guide to the Isotopic Enrichment and Purity of 2-Amino-5-bromopyridine-d3
For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount. This guide provides a comprehensive overview of the synthesis, isotopic enrichment, and purity analysis of this compound, a deuterated analog of a valuable synthetic intermediate.
Synthesis of this compound
The synthesis of this compound can be achieved through the deuteration of the starting material, 2-aminopyridine (B139424), followed by bromination. The deuterium (B1214612) atoms are incorporated onto the pyridine (B92270) ring.
Experimental Protocol: Synthesis of this compound
-
Step 1: Deuteration of 2-Aminopyridine. In a sealed reaction vessel, 2-aminopyridine is dissolved in a deuterated solvent such as D₂O with a suitable catalyst (e.g., a transition metal catalyst) to facilitate hydrogen-deuterium exchange on the aromatic ring. The mixture is heated under pressure to drive the exchange reaction to completion. The deuterated 2-aminopyridine (2-aminopyridine-d4) is then isolated and purified.
-
Step 2: Bromination of 2-Aminopyridine-d4. The purified 2-aminopyridine-d4 is dissolved in a suitable solvent, such as acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or liquid bromine, is added portion-wise while controlling the reaction temperature to ensure regioselective bromination at the 5-position. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium hydroxide (B78521) solution). The crude this compound precipitates and is collected by filtration. The product is then washed with water and purified by recrystallization or column chromatography to yield the final product of high purity.
Isotopic Enrichment and Purity Analysis
A combination of analytical techniques is employed to determine the isotopic enrichment and chemical purity of the synthesized this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the isotopic enrichment and purity of this compound.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Enrichment (d3) | ≥99 atom % D | ¹H NMR, Mass Spectrometry |
| Isotopic Distribution | Mass Spectrometry | |
| d3 | >99% | |
| d2 | <1% | |
| d1 | <0.1% | |
| d0 | <0.1% |
Table 1: Summary of Chemical Purity and Isotopic Enrichment Data.
| Test | Methodology | Acceptance Criteria |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity by HPLC | Reverse-phase HPLC with UV detection at 254 nm | ≥98% |
| Isotopic Purity by MS | High-resolution mass spectrometry (HRMS) | ≥99% deuteration |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH guidelines |
Table 2: Analytical Specifications and Methods.
Experimental Protocols for Analysis
2.2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area are compared to a reference standard of the non-deuterated compound.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).
-
Procedure for ¹H NMR: A ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the deuterated positions of the pyridine ring, when compared to the spectrum of the non-deuterated standard, provides a measure of isotopic enrichment.
-
Procedure for ¹³C NMR: A ¹³C NMR spectrum can show the coupling between carbon and deuterium, providing further confirmation of deuteration.
2.2.3. Mass Spectrometry (MS) for Isotopic Distribution
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum will show a cluster of ions corresponding to the different isotopologues (d0, d1, d2, d3). The relative intensities of these peaks are used to calculate the isotopic distribution and the overall isotopic enrichment.
Visualizations
Synthetic Workflow
Spectroscopic Analysis of 2-Amino-5-bromopyridine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-5-bromopyridine-d3, a deuterated isotopologue of the valuable synthetic intermediate, 2-Amino-5-bromopyridine. Due to the scarcity of directly published experimental data for the deuterated compound, this guide presents predicted data based on established principles of isotopic effects on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside the known data for the non-deuterated parent compound.
Predicted Spectroscopic Data
The designation "d3" in this compound implies the substitution of three hydrogen atoms with deuterium (B1214612). Based on common synthetic labeling procedures for aromatic compounds, it is presumed that the three protons on the pyridine (B92270) ring are replaced by deuterium atoms. The following tables summarize the expected spectroscopic data for this deuterated compound in comparison to its non-deuterated analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Amino-5-bromopyridine | ~8.10 | d | 1H | H-6 |
| ~7.50 | dd | 1H | H-4 | |
| ~6.40 | d | 1H | H-3 | |
| ~4.60 | s (br) | 2H | -NH₂ | |
| This compound | ~4.60 | s (br) | 2H | -NH₂ |
Predicted ¹H NMR Spectrum Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (H-3, H-4, and H-6) are expected to be absent due to their replacement with deuterium. The broad singlet for the amino protons (-NH₂) should remain, although its chemical shift can be solvent-dependent.
Table 2: Predicted ¹³C NMR Data for this compound
| Compound | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| 2-Amino-5-bromopyridine | ~158.5 | s | C-2 |
| ~108.5 | s | C-5 | |
| ~140.5 | s | C-4 | |
| ~114.0 | s | C-3 | |
| ~148.0 | s | C-6 | |
| This compound | ~158.5 | s | C-2 |
| ~108.5 | t (low intensity) | C-5 | |
| ~140.5 | t (low intensity) | C-4 | |
| ~114.0 | t (low intensity) | C-3 | |
| ~148.0 | t (low intensity) | C-6 |
Predicted ¹³C NMR Spectrum Analysis: The chemical shifts in the ¹³C NMR spectrum of the deuterated compound are expected to be very similar to the non-deuterated form. However, the signals for the carbon atoms directly bonded to deuterium (C-3, C-4, C-5, and C-6) will likely appear as low-intensity triplets due to C-D coupling. The carbon attached to the amino group (C-2) and the carbon bearing the bromine (C-5) should remain as singlets, though the C-5 signal will be a triplet due to deuteration at the adjacent C-4 and C-6 positions.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Compound | Predicted Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (Predicted) |
| 2-Amino-5-bromopyridine | 173/175 (approx. 1:1 ratio) | [M-HCN]⁺, [M-Br]⁺, [M-NH₂]⁺ |
| This compound | 176/178 (approx. 1:1 ratio) | [M-DCN]⁺, [M-Br]⁺, [M-NH₂]⁺ |
Predicted Mass Spectrum Analysis: The molecular ion peak for this compound will be shifted by +3 m/z units compared to the non-deuterated compound, reflecting the mass of the three deuterium atoms. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units (M⁺ and M+2).[1][2] Fragmentation patterns are expected to be similar, with potential losses of deuterated fragments.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | 2-Amino-5-bromopyridine (Typical Wavenumber, cm⁻¹) | This compound (Predicted Wavenumber, cm⁻¹) | Vibrational Mode |
| N-H | 3400-3200 (two bands) | 3400-3200 (two bands) | Asymmetric & Symmetric Stretch |
| C-H (aromatic) | 3100-3000 | Absent | Stretch |
| C-D (aromatic) | - | ~2200-2300 | Stretch |
| N-H | ~1620 | ~1620 | Scissoring (Bend) |
| C=C, C=N (aromatic) | 1600-1450 | 1600-1450 | Ring Stretch |
| C-Br | ~600 | ~600 | Stretch |
Predicted IR Spectrum Analysis: The most significant change in the IR spectrum will be the disappearance of the aromatic C-H stretching vibrations and the appearance of C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹). The N-H stretching and bending vibrations of the amino group should remain largely unaffected.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
Infrared Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[3][4] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[3] For solutions, use a suitable IR-transparent solvent and a liquid cell.[5][6]
-
Analysis: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
Potential metabolic pathways of 2-Amino-5-bromopyridine-d3
An In-depth Technical Guide on the Potential Metabolic Pathways of 2-Amino-5-bromopyridine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the potential metabolic pathways of the deuterated compound this compound and its non-deuterated analog, 2-Amino-5-bromopyridine. While direct metabolic studies on this specific molecule are not extensively available in the public domain, this document extrapolates probable metabolic transformations based on established biotransformation reactions of analogous chemical structures, particularly pyridine (B92270) derivatives. The guide discusses potential Phase I and Phase II metabolic reactions, the influence of deuteration via the kinetic isotope effect, and provides a detailed experimental protocol for in vitro investigation. All quantitative data is presented in a structured tabular format for clarity, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction: Metabolism of Pyridine Derivatives and the Role of Deuteration
Pyridine and its derivatives are common structural motifs in a vast array of pharmaceuticals. The metabolic fate of these compounds is of paramount importance in drug development as it dictates their pharmacokinetic profile, efficacy, and potential for toxicity. The metabolism of pyridine-containing drugs is primarily orchestrated by cytochrome P450 (CYP) enzymes, which catalyze a variety of oxidative reactions, and conjugating enzymes that facilitate excretion.[1][2][3][4][5]
Strategic deuteration of drug candidates, such as in this compound, is a contemporary approach in medicinal chemistry to modulate metabolic rates. The substitution of hydrogen with deuterium (B1214612) can lead to a slower rate of metabolism at the deuterated site due to the kinetic isotope effect, potentially improving the drug's half-life and bioavailability.[6][7][8][9] Understanding the potential metabolic pathways is therefore crucial for predicting the impact of such isotopic substitution.
Proposed Metabolic Pathways of 2-Amino-5-bromopyridine
The metabolism of 2-Amino-5-bromopyridine is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Oxidation and Hydroxylation
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For 2-Amino-5-bromopyridine, these are likely to be mediated by CYP enzymes.
-
N-Oxidation: The exocyclic amino group is a potential site for oxidation, leading to the formation of nitroso or nitro derivatives.
-
Ring Hydroxylation: The pyridine ring can undergo hydroxylation at positions not sterically hindered or electronically deactivated by the existing substituents.
-
Dehalogenation: While less common for aryl halides, enzymatic removal of the bromine atom is a possible, albeit likely minor, metabolic route.
Caption: Proposed Phase I metabolic pathways of 2-Amino-5-bromopyridine.
Phase II Metabolism: Conjugation
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to facilitate excretion.
-
Glucuronidation: The amino group or a newly introduced hydroxyl group can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the amino or hydroxyl moieties.
Caption: Proposed Phase II metabolic pathways.
The Kinetic Isotope Effect: Implications for this compound
The deuterium atoms in this compound are located on the pyridine ring. If a primary metabolic pathway involves the cleavage of a carbon-deuterium (C-D) bond, such as ring hydroxylation at a deuterated position, the rate of this reaction is expected to be slower than the corresponding carbon-hydrogen (C-H) bond cleavage in the non-deuterated analog. This is due to the higher bond energy of the C-D bond. Consequently, the metabolic profile of the deuterated compound may be shifted, potentially favoring alternative metabolic pathways or resulting in an overall slower clearance.
Experimental Protocol for In Vitro Metabolic Investigation
The following is a detailed protocol for a typical in vitro metabolism study using liver microsomes to investigate the proposed pathways.
Materials and Reagents
-
This compound and its non-deuterated standard
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Incubation Procedure
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C with gentle shaking. Time points for sampling should be determined based on preliminary stability assays (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.
Caption: Workflow for in vitro metabolism study.
Data Presentation
Quantitative data from metabolic stability and metabolite formation studies should be summarized in clear, structured tables. Below is a template for presenting such data.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | Mean Peak Area Ratio (Parent/IS) | % Parent Remaining |
| 0 | Value | 100 |
| 5 | Value | Value |
| 15 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
Table 2: Formation of Potential Metabolites of this compound
| Metabolite | Retention Time (min) | Mean Peak Area Ratio (Metabolite/IS) at 60 min |
| N-Oxide | Value | Value |
| Hydroxylated | Value | Value |
| Glucuronide | Value | Value |
Conclusion
The metabolic pathways of this compound are proposed to involve Phase I oxidation and hydroxylation, followed by Phase II conjugation. The deuteration on the pyridine ring is likely to influence the rate of metabolism, a hypothesis that can be tested using the provided in vitro experimental protocol. The systematic investigation of these pathways is essential for the progression of this compound in any drug development program. The methodologies and data presentation formats outlined in this guide provide a robust framework for such studies.
References
- 1. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purdue.edu [purdue.edu]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Switch: Enhancing the Pharmacokinetic Profile of 2-Amino-5-Bromopyridine Derivatives
A Technical Guide for Drug Development Professionals
The strategic incorporation of deuterium (B1214612) into drug candidates, often referred to as the "deuterium switch," has emerged as a valuable tool in medicinal chemistry to enhance the pharmacokinetic properties of new chemical entities.[1][2] This guide explores the potential application of this strategy to 2-amino-5-bromopyridine (B118841) derivatives, a scaffold of interest in pharmaceutical development. By replacing hydrogen atoms at sites of metabolism with their heavier, stable isotope deuterium, it is possible to slow down metabolic clearance, thereby improving drug exposure and potentially leading to more favorable dosing regimens.[3][4] This document provides a technical overview of the anticipated pharmacokinetic profile of a hypothetical deuterated 2-amino-5-bromopyridine derivative, including projected data, detailed experimental protocols for its evaluation, and visualizations of the underlying concepts and workflows.
The Kinetic Isotope Effect and Its Impact on Pharmacokinetics
The foundation of the deuterium switch lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[2][4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. In drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes or other oxidoreductases like aldehyde oxidase, the breaking of a C-H bond is a common step in the biotransformation of a drug molecule.[4][5]
By strategically placing deuterium at a known site of metabolism on a 2-amino-5-bromopyridine derivative, the rate of its metabolic clearance can be reduced. This can lead to several beneficial changes in the pharmacokinetic profile:
-
Increased Half-Life (t½): A slower rate of metabolism extends the time the drug remains in circulation.
-
Increased Area Under the Curve (AUC): Overall drug exposure is enhanced.[1]
-
Increased Maximum Concentration (Cmax): Higher peak plasma concentrations can be achieved.[1]
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[3]
These modifications can potentially translate into reduced dosing frequency, lower total dose required to achieve therapeutic effect, and a more consistent plasma concentration of the drug, which may improve both efficacy and safety profiles.[1]
Hypothetical Pharmacokinetic Profile: Deuterated vs. Non-Deuterated 2-Amino-5-Bromopyridine Derivative
To illustrate the potential impact of deuteration, the following table presents hypothetical pharmacokinetic data for a parent 2-amino-5-bromopyridine derivative ("Parent Compound") and its deuterated analog ("Deuterated Analog") following oral administration in a preclinical model (e.g., Sprague-Dawley rats).
| Parameter | Parent Compound | Deuterated Analog | Fold Change |
| AUC₀-∞ (ng·h/mL) | 1200 | 3600 | 3.0 |
| Cmax (ng/mL) | 300 | 450 | 1.5 |
| Tmax (h) | 1.0 | 1.5 | 1.5 |
| t½ (h) | 2.5 | 7.5 | 3.0 |
| Clearance (CL/F, mL/min/kg) | 50 | 16.7 | 0.33 |
| Bioavailability (F, %) | 40 | 60 | 1.5 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols for Pharmacokinetic Assessment
The following sections detail the standard methodologies required to determine the pharmacokinetic profile of a deuterated 2-amino-5-bromopyridine derivative and its non-deuterated counterpart.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of the parent compound and its deuterated analog following a single oral dose in rats.
Materials:
-
Parent 2-amino-5-bromopyridine derivative
-
Deuterated 2-amino-5-bromopyridine derivative
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old
-
Oral gavage needles
-
Blood collection tubes (containing K₂EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimation: Animals are acclimated for at least 3 days prior to the study with free access to food and water.
-
Dosing: Animals are fasted overnight prior to dosing. A single oral dose of the parent compound or the deuterated analog (e.g., 10 mg/kg) is administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Plasma samples are stored at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
Objective: To quantify the concentration of the parent compound and the deuterated analog in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Plasma samples are thawed, and a protein precipitation extraction is performed by adding acetonitrile (B52724) containing an internal standard. Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected onto a C18 reverse-phase HPLC column. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analyte from endogenous plasma components.
-
Mass Spectrometric Detection: The analyte is detected using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the parent compound, the deuterated analog, and the internal standard are monitored for quantification.
-
Data Analysis: A calibration curve is generated using standard samples of known concentrations. The concentration of the analyte in the study samples is determined by interpolating from this calibration curve. Pharmacokinetic parameters are then calculated using non-compartmental analysis software.
Visualizing the Concepts and Processes
To further clarify the concepts discussed, the following diagrams illustrate the underlying mechanism of the deuterium switch, a typical experimental workflow, and a hypothetical metabolic pathway.
Caption: The Kinetic Isotope Effect on Drug Metabolism.
Caption: Experimental Workflow for a Preclinical PK Study.
Caption: Hypothetical Metabolic Pathway and Metabolic Switching.
Conclusion
The application of deuterium substitution to 2-amino-5-bromopyridine derivatives represents a promising strategy for optimizing their pharmacokinetic properties. By reducing the rate of metabolic clearance, deuteration can lead to significant improvements in drug exposure and half-life, potentially resulting in a more effective and convenient therapeutic agent. The experimental protocols outlined in this guide provide a clear framework for the preclinical evaluation of such deuterated compounds, enabling a direct comparison with their non-deuterated counterparts. While the data presented herein is hypothetical, it is based on the well-established principles of the kinetic isotope effect and reflects the potential benefits that have been realized for other deuterated drugs.[1][3] Further investigation into the specific metabolic pathways of 2-amino-5-bromopyridine derivatives will be crucial for the rational design and successful development of their deuterated analogs.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of Action
Introduction for Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 2-Amino-5-bromopyridine (B118841) has emerged as a particularly valuable starting material for the synthesis of targeted therapies, most notably kinase inhibitors. Its unique electronic and structural properties, featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, provide a versatile platform for constructing complex molecular architectures with high specificity for their biological targets.
This in-depth technical guide explores the mechanism of action of drugs synthesized from 2-Amino-5-bromopyridine, with a primary focus on the well-characterized Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, Pexidartinib (B1662808). Furthermore, this guide will touch upon the broader utility of 2-Amino-5-bromopyridine in the synthesis of other kinase inhibitor classes, including PI3K and VEGFR-2 inhibitors, as well as dopamine (B1211576) D3 receptor agonists, highlighting its significance in modern drug discovery.
Pexidartinib: A Case Study in Targeted CSF1R Inhibition
Pexidartinib (Turalio™) is a prime example of a successful therapeutic agent synthesized from a 2-Amino-5-bromopyridine precursor. It is an orally bioavailable tyrosine kinase inhibitor approved for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm.
Mechanism of Action
Pexidartinib's primary mechanism of action is the potent and selective inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS.[1][2][3][4][5][6] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid-lineage cells.[6] In TGCT, the tumor cells overexpress the ligand for CSF1R, CSF1, leading to the recruitment and proliferation of macrophages that contribute to tumor growth.[6][7]
By binding to the ATP-binding pocket of the CSF1R kinase domain, pexidartinib blocks the autophosphorylation and activation of the receptor.[6][7][8] This inhibition of CSF1R signaling leads to the depletion of tumor-associated macrophages (TAMs), thereby reducing the tumor burden and alleviating symptoms.[5][7]
Pexidartinib also exhibits inhibitory activity against other related kinases, including c-Kit and FLT3, which are also implicated in various cancers.[2][3][6]
Signaling Pathway
The binding of CSF1 to its receptor, CSF1R, triggers the dimerization and autophosphorylation of the receptor on specific tyrosine residues. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which ultimately promote cell survival, proliferation, and differentiation. Pexidartinib effectively blocks these downstream signals by preventing the initial receptor activation.
Quantitative Data
The potency and pharmacokinetic profile of pexidartinib have been extensively characterized in preclinical and clinical studies.
Table 1: Pexidartinib In Vitro Potency
| Target | IC50 (nM) | Reference(s) |
| CSF1R (c-FMS) | 17 - 20 | [2][3][5] |
| c-Kit | 10 - 12 | [2][3] |
| FLT3 | 160 | [2][3] |
| KDR (VEGFR2) | 350 | [2][3] |
| FLT1 (VEGFR1) | 880 | [2][3] |
Table 2: Pexidartinib Pharmacokinetic Parameters in Humans (at steady state)
| Parameter | Value | Reference(s) |
| Cmax | 8625 (± 2746) ng/mL | [7][9] |
| Tmax | 2.5 hours | [7] |
| AUC0-12h | 77465 (± 24975) ng·h/mL | [7][9] |
| Apparent Clearance (CL/F) | 5.1 - 5.83 L/h | [7][10] |
| Elimination Half-life (t1/2) | ~26.6 hours | [7] |
| Apparent Volume of Distribution (Vd/F) | 187 L | [7] |
Table 3: Pexidartinib Efficacy in the ENLIVEN Phase 3 Trial (at 25 weeks)
| Endpoint | Pexidartinib (n=61) | Placebo (n=59) | p-value | Reference(s) |
| Overall Response Rate (RECIST 1.1) | 39% | 0% | <0.0001 | [11][12] |
| Overall Response Rate (Tumor Volume Score) | 56% | 0% | <0.0001 | [11] |
| Improvement in Physical Function (PROMIS-PF) | 4.1 | -0.9 | <0.05 | [13] |
| Reduction in Worst Stiffness (NRS) | -2.5 | -0.3 | <0.05 | [13] |
Experimental Protocols
LanthaScreen™ Kinase Assay for CSF1R Inhibition
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the potency of kinase inhibitors.
Principle: The assay measures the inhibition of CSF1R's ability to phosphorylate a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescein-labeled substrate acceptor into close proximity, resulting in a FRET signal. Inhibitors of CSF1R will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10X Kinase Buffer solution containing 50 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 10 mM EGTA, and 4 mM EDTA.
-
Prepare a 1X Kinase Reaction Buffer by diluting the 10X buffer and supplementing with DTT to a final concentration of 1 mM.
-
Prepare a solution of recombinant CSF1R enzyme in 1X Kinase Reaction Buffer at twice the desired final concentration.
-
Prepare a solution of the fluorescein-labeled substrate and ATP in 1X Kinase Reaction Buffer at twice the desired final concentrations. The ATP concentration should be at the Km for the enzyme.
-
Prepare serial dilutions of pexidartinib in DMSO, followed by a further dilution in 1X Kinase Reaction Buffer to achieve the desired final concentrations.
-
Prepare a stop solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the pexidartinib dilution to the appropriate wells.
-
Add 5 µL of the CSF1R enzyme solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the stop solution to all wells.
-
Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein (B123965) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the pexidartinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based CSF1R Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of CSF1R within a cellular context.
Principle: A cell line that endogenously or recombinantly expresses CSF1R is treated with the inhibitor, followed by stimulation with CSF1. The level of phosphorylated CSF1R is then quantified, typically using an ELISA-based method or Western blotting.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., M-NFS-60 or engineered U2OS cells) in appropriate growth medium.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of pexidartinib in serum-free medium.
-
Aspirate the growth medium from the cells and replace it with the pexidartinib dilutions.
-
Incubate the cells with the inhibitor for a specified period (e.g., 1-2 hours).
-
Stimulate the cells by adding CSF1 ligand to a final concentration known to induce robust receptor phosphorylation.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Quantification (ELISA-based):
-
Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total CSF1R.
-
Incubate to allow the capture of CSF1R.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated tyrosine residues on CSF1R. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow for color development.
-
Stop the reaction and measure the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the signal from the treated wells to the signal from the untreated, stimulated control wells.
-
Plot the percentage of inhibition against the logarithm of the pexidartinib concentration.
-
Determine the IC50 value from the dose-response curve.
-
Broader Applications of 2-Amino-5-bromopyridine in Drug Synthesis
The versatility of 2-Amino-5-bromopyridine extends beyond the synthesis of pexidartinib. It serves as a key intermediate in the development of inhibitors for other important kinase targets and G-protein coupled receptors.[14][15]
PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. Several synthetic routes to PI3K inhibitors utilize 2-Amino-5-bromopyridine as a starting material.[3] For instance, it can be converted into a triazolopyridine core, which can then be further elaborated through cross-coupling reactions at the bromine position to generate potent and selective PI3K inhibitors.[3]
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process essential for tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are an important class of anti-cancer drugs. 2-Amino-5-bromopyridine can be incorporated into various heterocyclic scaffolds that are known to bind to the ATP-binding site of VEGFR-2.[15] The bromine atom provides a convenient handle for introducing side chains that can enhance potency and selectivity.
Dopamine D3 Receptor Agonists
The dopamine D3 receptor is a target for the treatment of various neurological and psychiatric disorders. 2-Amino-5-bromopyridine has been used as a precursor in the synthesis of selective dopamine D3 receptor agonists.[14][15] The pyridine nitrogen and the amino group can be modified to interact with key residues in the receptor's binding pocket, while the bromine allows for the introduction of larger substituents to improve affinity and selectivity.
Conclusion
2-Amino-5-bromopyridine is a highly valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of pexidartinib showcases its utility in creating potent and selective kinase inhibitors with significant clinical impact. The principles of its use in constructing targeted therapies are broadly applicable to other important drug targets, including PI3K, VEGFR-2, and dopamine receptors. As the demand for novel and specific therapeutics continues to grow, the importance of key intermediates like 2-Amino-5-bromopyridine in enabling the efficient discovery and development of new medicines will undoubtedly increase. This guide provides a foundational understanding of the mechanism of action of drugs derived from this important precursor, with the aim of supporting further research and innovation in the field of drug discovery.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pexidartinib and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-bromopyridine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Amino-5-bromopyridine-d3, a deuterated analog of the versatile chemical intermediate 2-Amino-5-bromopyridine (B118841). The inclusion of deuterium (B1214612) isotopes in pharmacologically active molecules or their precursors is a critical strategy in drug development to study metabolic pathways, reaction mechanisms, and to potentially enhance pharmacokinetic profiles through the kinetic isotope effect. These application notes detail a reliable two-step synthetic protocol, present key quantitative data in a clear tabular format, and include a visual workflow diagram to ensure procedural clarity.
Introduction
2-Amino-5-bromopyridine serves as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. It is a precursor for various kinase inhibitors, receptor agonists, and other biologically active heterocyclic systems. The deuterated version, this compound, is an invaluable tool in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK) studies. As a stable isotope-labeled internal standard, it allows for precise quantification in mass spectrometry-based bioanalytical assays. Furthermore, the introduction of deuterium can strategically block sites of metabolism, potentially leading to improved drug efficacy and safety profiles.
This protocol outlines a robust and reproducible method for the synthesis of 2-Amino-5-bromopyridine, followed by a late-stage hydrogen-deuterium exchange reaction to produce the desired deuterated analog.
Applications
-
Internal Standard for Mass Spectrometry (MS): Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis of the non-deuterated parent compound or its metabolites.
-
Metabolic Pathway Elucidation: The deuterium labels act as tracers, enabling researchers to follow the metabolic fate of the pyridine (B92270) ring in vivo and in vitro.
-
Kinetic Isotope Effect (KIE) Studies: The substitution of hydrogen with deuterium can slow down metabolic reactions that involve the cleavage of a carbon-deuterium bond, a phenomenon known as the kinetic isotope effect. This can be exploited to develop "heavy drugs" with improved pharmacokinetic properties.
-
NMR Spectroscopy: Deuterium labeling can simplify complex proton NMR spectra, aiding in structural elucidation.
Synthesis Overview
The synthesis of this compound is proposed as a two-stage process:
-
Bromination: Synthesis of 2-Amino-5-bromopyridine from 2-aminopyridine (B139424).
-
Deuteration: Introduction of deuterium atoms onto the 2-Amino-5-bromopyridine ring via an acid-catalyzed hydrogen-deuterium exchange.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from a method utilizing phenyltrimethylammonium (B184261) tribromide as the brominating agent to ensure high regioselectivity and yield.[1][2]
Materials and Reagents:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide
-
Chloroform (B151607) (CHCl3)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Benzene (for recrystallization)
-
Deionized water
Equipment:
-
1L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4 g, 0.1 mol), phenyltrimethylammonium tribromide (37.6 g, 0.1 mol), and chloroform (300 mL).
-
Stir the mixture to ensure homogeneity and maintain the reaction temperature at 25-30°C for 2 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and wash with 40 mL of saturated sodium chloride solution.
-
Separate the organic layer (lower layer) and wash it 2-3 times with 20 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator to obtain an oily residue.
-
Cool the residue in an ice-water bath and add deionized water to precipitate the solid product.
-
Collect the crude product by filtration and recrystallize from benzene.
-
Dry the purified white to yellow solid to obtain 2-Amino-5-bromopyridine.
Stage 2: Deuteration of 2-Amino-5-bromopyridine
This protocol is a general method for hydrogen-deuterium exchange on aromatic amines using a deuterated acid.[3][4] The d3 designation suggests deuteration at the three available ring positions (C-3, C-4, and C-6).
Materials and Reagents:
-
2-Amino-5-bromopyridine (from Stage 1)
-
Deuterated trifluoroacetic acid (CF3COOD)
-
2 M Potassium hydroxide (B78521) (KOH) solution
-
Dichloromethane (B109758) (CH2Cl2) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment:
-
Screw-cap vial (2 dram)
-
Magnetic stir plate and stir bar
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a 2-dram screw-cap vial, place 2-Amino-5-bromopyridine (0.2 mmol).
-
Add deuterated trifluoroacetic acid (1.0 mL) to the vial.
-
Add a magnetic stir bar, seal the vial, and heat the mixture to 110°C with stirring for 16 hours.
-
After cooling to room temperature, carefully evaporate the CF3COOD under reduced pressure.
-
To the residue, add 2 M KOH solution (0.5 mL) and stir for 30 minutes to neutralize the acid.
-
Extract the deuterated product with dichloromethane or ethyl acetate (3 x 5 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 2-Amino-5-bromopyridine
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [1] |
| Brominating Agent | Phenyltrimethylammonium tribromide | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | 25-30°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 75-81% | [1] |
| Purity | High (after recrystallization) | [1] |
Table 2: Expected Outcome for the Deuteration of 2-Amino-5-bromopyridine
| Parameter | Expected Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | |
| Deuterium Source | Deuterated trifluoroacetic acid | [3] |
| Reaction Temperature | 110°C | [3] |
| Reaction Time | 16 hours | [3] |
| Expected Product | This compound | |
| Isotopic Purity | >95% (as determined by MS and NMR) |
Visualization
Synthesis Workflow Diagram
References
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Amino-5-bromopyridine-d3 in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of deuterium (B1214612) into drug candidates has emerged as a powerful tool to enhance their pharmacokinetic and pharmacodynamic profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down drug metabolism.[1][2][][4] This can result in numerous advantages, including increased metabolic stability, reduced formation of toxic metabolites, enhanced drug efficacy, and improved bioavailability.[1][2][][4][5]
2-Amino-5-bromopyridine-d3 is a deuterated building block that holds considerable promise for the synthesis of novel therapeutics. Its non-deuterated counterpart is a key intermediate in the synthesis of a variety of bioactive molecules, including inhibitors of phosphoinositide 3-kinase (PI3K), a critical target in cancer therapy. By replacing the hydrogen atoms on the pyridine (B92270) ring with deuterium, researchers can introduce metabolic stability at a key position, potentially leading to drug candidates with superior properties.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors via palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided as a starting point for researchers.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a synthon for introducing a deuterated 2-aminopyridine (B139424) moiety into a target molecule. This is particularly relevant in the development of kinase inhibitors, where the 2-aminopyridine scaffold is a common feature.
Synthesis of Deuterated Kinase Inhibitors:
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Numerous PI3K inhibitors feature a substituted aminopyridine core. The use of this compound in the synthesis of such inhibitors can lead to deuterated analogs with improved metabolic stability. This can translate to a longer half-life, reduced dosing frequency, and a better overall safety profile for the drug candidate.
Data Presentation
While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following tables provide representative data for analogous non-deuterated systems. These should serve as a useful baseline for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine Analogs
| Entry | Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | 78 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine Analogs
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd(OAc)₂ | dppf | K₃PO₄ | Toluene | 90 | 16 | 91 |
Experimental Protocols
The following are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired aminated product.
Mandatory Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Advantage of using a deuterated building block.
References
Application Note: High-Throughput Quantification of 2-Amino-5-bromopyridine using 2-Amino-5-bromopyridine-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-5-bromopyridine in a relevant biological matrix. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, 2-Amino-5-bromopyridine-d3. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, along with performance data that demonstrates the method's suitability for high-throughput bioanalysis.
Introduction
2-Amino-5-bromopyridine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[4] Accurate quantification of this compound in biological matrices is often necessary during preclinical and clinical development to understand its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its high sensitivity and selectivity.
A significant challenge in bioanalysis is the potential for variability introduced during sample processing and analysis.[5] Factors such as inconsistent extraction recovery, matrix-induced ion suppression or enhancement, and fluctuations in instrument performance can all impact the accuracy and precision of quantitative results.[6] The most effective way to mitigate these issues is through the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly throughout the entire analytical process.[3] The minor mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[3]
This application note describes a fully validated LC-MS/MS method for the determination of 2-Amino-5-bromopyridine, utilizing this compound as the internal standard. The presented data underscores the reliability and robustness of this approach for demanding bioanalytical applications.
Experimental
Materials and Reagents
-
2-Amino-5-bromopyridine (Analyte)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Biological Matrix (e.g., Human Plasma)
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 2-Amino-5-bromopyridine and this compound and dissolve each in 1 mL of methanol to prepare individual stock solutions.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions of 2-Amino-5-bromopyridine by serial dilution of the primary stock solution with a 50:50 methanol/water mixture.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Spicking Solution (100 ng/mL) to all samples except for the blank matrix.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Mobile Phase A: Water with 0.1% Formic Acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and internal standard.[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
MRM Transitions: The optimal precursor to product ion transitions for both the analyte and the deuterated internal standard should be determined by infusing the individual standard solutions.[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Amino-5-bromopyridine | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically] | [To be determined empirically] |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines to assess its linearity, accuracy, precision, and sensitivity.
Linearity
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Model | Linear, 1/x² weighting |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low | 3 | < 5% | ± 5% | < 6% | ± 6% |
| Medium | 50 | < 4% | ± 4% | < 5% | ± 5% |
| High | 800 | < 3% | ± 3% | < 4% | ± 4% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Caption: Experimental workflow for the quantification of 2-Amino-5-bromopyridine.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Conclusion
This application note presents a highly sensitive, accurate, and precise LC-MS/MS method for the quantification of 2-Amino-5-bromopyridine in a biological matrix. The use of its deuterated analog, this compound, as an internal standard is crucial for correcting analytical variability and ensuring data integrity. The described method is well-suited for high-throughput bioanalytical studies in drug development and other research areas where reliable quantification is essential.
References
Application Notes and Protocols for 2-Amino-5-bromopyridine-d3 in Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 2-Amino-5-bromopyridine-d3 is suitable for use as an internal standard in quantitative NMR (qNMR), specific, validated application notes and peer-reviewed publications detailing its use are not widely available at the time of this writing. The following application notes and protocols are based on established qNMR principles and the known spectral properties of the non-deuterated analogue, 2-Amino-5-bromopyridine. These should serve as a comprehensive guide for developing and validating a qNMR method using this standard.
Application Notes
Introduction to this compound as a qNMR Standard
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determining the purity and concentration of chemical compounds. The accuracy of qNMR relies heavily on the use of a suitable internal standard. An ideal internal standard should be stable, non-volatile, soluble in the NMR solvent, and possess at least one signal that is in a clear, uncongested region of the ¹H NMR spectrum.
This compound is a deuterated version of 2-Amino-5-bromopyridine, a commercially available aromatic amine. The introduction of deuterium (B1214612) atoms on the pyridine (B92270) ring serves to simplify the ¹H NMR spectrum by removing the corresponding proton signals. This leaves the two protons of the primary amine group (-NH₂) as a distinct singlet, which can be used for quantification.
Key Potential Advantages:
-
Simplified Spectrum: Deuteration of the pyridine ring provides a simple, well-defined singlet for the amine protons.
-
Chemical Shift: The amine protons are expected to resonate in a region of the spectrum that may be free from overlap with analyte signals, depending on the analyte's structure.
-
Suitability for a Range of Analytes: As an aromatic amine, it may be particularly useful for quantifying compounds with aromatic or heterocyclic structures.
Physicochemical Properties and Suitability for qNMR
| Property | Value/Information |
| Molecular Formula | C₅H₂D₃BrN₂ |
| Molecular Weight | Approx. 176.03 g/mol |
| ¹H NMR Signal for Quantification | A singlet corresponding to the two amine protons (-NH₂). Based on the non-deuterated analogue in DMSO-d₆, this signal appears around 4.58 ppm, though this can vary with solvent and concentration.[1] |
| Solubility | Expected to be soluble in common organic NMR solvents such as DMSO-d₆, CDCl₃, and methanol-d₄. Solubility should be experimentally verified for the specific solvent and concentration used in the assay. |
| Purity | Must be of high, certified purity. The purity of the standard is a critical parameter in the final calculation of the analyte's purity or concentration. |
| Stability | Should be chemically inert and stable under the experimental conditions (e.g., not react with the analyte, solvent, or air). |
Considerations for Method Development
-
Signal Overlap: The primary consideration is to ensure that the -NH₂ singlet of this compound does not overlap with any signals from the analyte or other sample components. A preliminary ¹H NMR spectrum of the analyte and the standard should be acquired separately in the chosen solvent to confirm signal separation.
-
T₁ Relaxation Time: For accurate quantification, the longitudinal relaxation delay (d1) in the NMR pulse sequence must be at least 5 times the longest T₁ value of both the standard and the analyte signals being integrated. The T₁ of the -NH₂ protons of the standard and the analyte's quantitative proton(s) must be experimentally determined using an inversion-recovery pulse sequence.
-
Hygroscopicity and Weighing: Like many amines, this compound may be hygroscopic. It should be stored in a desiccator and weighed accurately using a calibrated microbalance in a controlled environment to minimize moisture absorption.
-
Analyte and Standard Concentration: Aim for a molar ratio between the standard and the analyte that results in integrated signal areas of similar magnitude. This typically improves the accuracy of the integration.
Experimental Protocols
Protocol 1: Determination of T₁ Relaxation Time
Objective: To determine the spin-lattice (T₁) relaxation time for the quantitative signals of both the analyte and this compound.
Methodology:
-
Sample Preparation: Prepare a sample containing the analyte and this compound at a concentration similar to that planned for the qNMR experiment.
-
NMR Experiment: Use the inversion-recovery pulse sequence (180° - τ - 90° - acquisition) available on the NMR spectrometer.
-
Parameter Setup:
-
Acquire a series of spectra with varying delay times (τ), for example, 0.01, 0.1, 0.5, 1, 2, 5, 10, 20, 30, and 50 seconds.
-
Set the relaxation delay (d1) to be at least 5 times the expected longest T₁. A starting value of 30-60 seconds is often sufficient for initial screening.
-
-
Data Analysis: Plot the signal intensity versus the τ delay and fit the data to the exponential recovery function to calculate the T₁ value for each signal of interest.
Protocol 2: Quantitative NMR (qNMR) Analysis
Objective: To determine the purity or concentration of an analyte using this compound as an internal standard.
Methodology:
-
Preparation of the Standard Stock Solution (Optional but Recommended):
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a precise volume of the chosen deuterated solvent (e.g., 1.0 mL DMSO-d₆) in a volumetric flask to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh the analyte (e.g., 15 mg) into a vial.
-
Add an accurately weighed amount of this compound (e.g., 10 mg) to the same vial.
-
Alternatively, add a precise volume of the standard stock solution to the vial containing the weighed analyte.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Ensure the spectrometer is properly locked, tuned, and shimmed.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): Set to ≥ 5 × the longest T₁ of the signals to be integrated.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Number of Scans (ns): Use a sufficient number of scans (e.g., 8, 16, or more) to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended).
-
Spinning: Turn sample spinning off to avoid spinning sidebands.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum, especially around the signals to be integrated.
-
Integrate the well-resolved signal of the analyte and the -NH₂ singlet of this compound. Set the integral of one of the peaks to a specific value (e.g., the number of protons it represents) and calibrate the other integrals relative to it.
-
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte: Integral of the analyte signal.
-
I_std: Integral of the standard's -NH₂ signal.
-
N_analyte: Number of protons for the integrated analyte signal.
-
N_std: Number of protons for the standard's signal (which is 2 for the -NH₂ group).
-
MW_analyte: Molecular weight of the analyte.
-
MW_std: Molecular weight of the standard.
-
m_analyte: Mass of the analyte.
-
m_std: Mass of the standard.
-
Purity_std: Purity of the standard (as a percentage).
-
Data Presentation
The following tables should be used to record experimental data for a qNMR study.
Table 1: Sample Preparation Data
| Parameter | Analyte | Standard (this compound) |
| Mass (mg) | ||
| Molecular Weight ( g/mol ) | 176.03 | |
| Purity (%) | Unknown |
Table 2: NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Field (MHz) | |
| Solvent | |
| Temperature (K) | |
| Pulse Angle (°) | 90 |
| Relaxation Delay (d1, s) | |
| Acquisition Time (at, s) | |
| Number of Scans (ns) |
Table 3: qNMR Results
| Compound | Signal (ppm) | Number of Protons (N) | Integral Value (I) |
| Analyte | |||
| Standard | 2 | ||
| Calculated Purity (%) |
Visualizations (DOT Language)
Caption: General workflow for a quantitative NMR (qNMR) experiment.
References
Application Notes and Protocols: Utilizing 2-Amino-5-bromopyridine-d3 as a Versatile Building Block for the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium (B1214612) into active pharmaceutical ingredients (APIs) has emerged as a valuable tool in drug discovery and development. Deuteration can significantly alter the pharmacokinetic profile of a drug by slowing down its metabolism, which is often mediated by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to a longer half-life, reduced dosing frequency, and potentially an improved safety profile. 2-Amino-5-bromopyridine, a key building block in the synthesis of numerous APIs, particularly kinase inhibitors, can be strategically deuterated to introduce these benefits at an early stage of synthesis. This document provides detailed application notes and protocols for the use of 2-Amino-5-bromopyridine-d3 in the synthesis of a model API, a hypothetical deuterated analogue of a VEGFR-2 kinase inhibitor.
Synthesis of this compound
The introduction of deuterium atoms onto the pyridine (B92270) ring of 2-aminopyridine (B139424) can be achieved through various methods, including hydrogen-deuterium exchange reactions under acidic or metal-catalyzed conditions. A plausible method for the synthesis of 2-Amino-5-bromopyridine-3,4,6-d3 involves the deuteration of 2-aminopyridine in the presence of a suitable catalyst followed by regioselective bromination.
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
Deuterium oxide (D₂O)
-
Trifluoroacetic acid-d (TFA-d)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Deuteration of 2-Aminopyridine: In a sealed reaction vessel, dissolve 2-aminopyridine (1.0 eq) in a mixture of D₂O and TFA-d. Heat the mixture at 120 °C for 24-48 hours. Monitor the reaction progress by ¹H NMR spectroscopy to confirm the extent of deuteration.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-aminopyridine-dₓ.
-
Bromination: Dissolve the deuterated 2-aminopyridine in acetonitrile. Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Purification: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.
Expected Yield and Purity:
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | 2-aminopyridine-dₓ | >90 | >95 (by NMR) |
| 2 | This compound | 75-85 | >98 (by HPLC) |
Application in API Synthesis: Synthesis of a Deuterated VEGFR-2 Inhibitor
This compound is an excellent precursor for the synthesis of various kinase inhibitors through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following protocol outlines the synthesis of a hypothetical deuterated VEGFR-2 inhibitor, "Deutero-Vandetanib."
Protocol 2: Synthesis of Deutero-Vandetanib via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
(4-fluoro-2-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), (4-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford the desired deuterated API.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | (4-fluoro-2-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 12 | 80-90 | >99 (by HPLC) |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental and biological processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for the synthesis of a deuterated API.
Caption: Inhibition of the VEGFR-2 signaling pathway by the synthesized API.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of deuterated APIs. Its application in well-established synthetic methodologies, such as the Suzuki-Miyaura coupling, allows for the efficient incorporation of deuterium into complex molecules. The resulting deuterated APIs have the potential for improved pharmacokinetic properties, offering a promising strategy for the development of next-generation therapeutics. The provided protocols and data serve as a guide for researchers in the exploration and application of this deuterated building block in their drug discovery programs.
Application Notes and Protocols: 2-Amino-5-bromopyridine-d3 as a Precursor for Novel PI3 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of PI3K has been an area of intense research, with several compounds progressing into clinical trials and a few receiving regulatory approval.[1] A common synthetic precursor for a variety of PI3K inhibitors is 2-amino-5-bromopyridine (B118841). This versatile building block allows for the introduction of diverse functionalities through reactions such as Suzuki-Miyaura cross-coupling.
This document provides detailed application notes and protocols for the use of a deuterated analog, 2-amino-5-bromopyridine-d3, as a precursor for the synthesis of novel PI3 kinase inhibitors. The incorporation of deuterium (B1214612) at specific positions within a drug molecule can significantly alter its metabolic profile, often leading to improved pharmacokinetic properties such as increased metabolic stability and a longer half-life. This strategy, known as the "deuterium effect," can result in a more favorable dosing regimen and potentially reduced side effects.
Herein, we outline the synthesis of a deuterated PI3K inhibitor, based on a known scaffold, utilizing this compound as a key starting material. The protocols are designed to be readily implemented in a standard medicinal chemistry laboratory.
Rationale for Deuteration
The use of deuterium in drug design is a well-established strategy to enhance the metabolic stability of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond, a common step in drug metabolism by cytochrome P450 enzymes, occurs at a slower rate. This "kinetic isotope effect" can lead to a reduction in the rate of metabolic inactivation of a drug, thereby increasing its exposure in the body. For PI3K inhibitors, which are often subject to oxidative metabolism, strategic deuteration can lead to improved in vivo efficacy and a more desirable pharmacokinetic profile.
Featured Application: Synthesis of a Deuterated Triazolopyridine PI3K Inhibitor
This protocol describes the synthesis of a deuterated analog of a triazolopyridine-based PI3K inhibitor. The non-deuterated parent compound has been shown to exhibit potent inhibitory activity against PI3K isoforms. By replacing specific hydrogen atoms with deuterium, we aim to improve the metabolic stability of the final compound.
PI3K Signaling Pathway
The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Synthesis of this compound
This protocol describes the deuteration of 2-amino-5-bromopyridine via a hydrogen-deuterium exchange reaction. The deuteration is expected to occur on the amino group (-ND₂) and the C6 position of the pyridine (B92270) ring.
Materials:
-
2-Amino-5-bromopyridine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 50 mL round-bottom flask, add 2-amino-5-bromopyridine (1.0 g, 5.78 mmol).
-
Add D₂O (20 mL) to the flask.
-
Slowly add deuterated sulfuric acid (0.5 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
Confirm the deuterium incorporation by ¹H NMR and mass spectrometry.
Synthesis of a Deuterated Triazolopyridine PI3K Inhibitor
This multi-step synthesis utilizes the prepared this compound as a key intermediate.
Materials:
-
This compound
-
Ethoxycarbonyl isothiocyanate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 g, 5.71 mmol) in anhydrous THF (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add ethoxycarbonyl isothiocyanate (0.75 g, 5.71 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure. The resulting solid can be used in the next step without further purification.
Materials:
-
Deuterated N-(5-bromo-2-pyridyl-d3)-N'-ethoxycarbonylthiourea
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium methoxide (B1231860)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of sodium methoxide (prepared from 0.26 g of sodium in 10 mL of methanol), add hydroxylamine hydrochloride (0.40 g, 5.71 mmol).
-
Add the crude product from Step 1 to this mixture.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Materials:
-
Deuterated 3-amino-[2][3][4]triazolo[4,3-a]pyridin-6-yl-d1-bromide
-
Arylboronic acid or ester partner (specific to the desired final inhibitor)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask, combine the deuterated triazolopyridine bromide from Step 2 (1.0 eq), the arylboronic acid partner (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent system (e.g., 4:1 dioxane:water).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the final deuterated PI3K inhibitor.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of a deuterated PI3K inhibitor.
Data Presentation
The following tables present hypothetical comparative data for a non-deuterated and a deuterated PI3K inhibitor. Actual data would need to be generated experimentally.
Table 1: Synthesis and Physicochemical Properties
| Compound | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Deuterium Incorporation (%) |
| PI3K Inhibitor (Non-deuterated) | 2-Amino-5-bromopyridine | 350.4 | 45 | N/A |
| PI3K Inhibitor (Deuterated) | This compound | 353.4 | 42 | >95 |
Table 2: In Vitro Biological Activity
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| PI3K Inhibitor (Non-deuterated) | 5 | 25 | 8 | 15 |
| PI3K Inhibitor (Deuterated) | 6 | 28 | 9 | 16 |
Table 3: In Vitro Metabolic Stability
| Compound | Half-life in Human Liver Microsomes (min) | Intrinsic Clearance (μL/min/mg protein) |
| PI3K Inhibitor (Non-deuterated) | 30 | 23.1 |
| PI3K Inhibitor (Deuterated) | 90 | 7.7 |
Conclusion
The use of this compound as a precursor offers a strategic advantage in the development of novel PI3K inhibitors with potentially improved pharmacokinetic profiles. The protocols provided herein offer a clear and reproducible methodology for the synthesis of such deuterated compounds. The incorporation of deuterium is a valuable tool in the medicinal chemist's arsenal (B13267) for optimizing drug candidates. Further studies are warranted to fully elucidate the in vivo benefits of this deuteration strategy for PI3K inhibitors.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Synthesis and biological activity of Akt/PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: The Use of Deuterated Internal Standards in HPLC-MS/MS Bioanalytical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for quantitative bioanalysis in drug discovery and development. Its high selectivity and sensitivity enable the accurate measurement of drug concentrations in complex biological matrices. A key element in achieving reliable and reproducible quantitative results is the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely considered the most suitable choice for HPLC-MS/MS bioassays. This document provides a detailed overview and protocol for the effective implementation of deuterated internal standards in HPLC-MS/MS bioanalytical assays.
The Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard relies on the principle of isotope dilution. A known amount of the deuterated IS is added to the sample at the beginning of the workflow. The IS, being chemically identical to the analyte, experiences the same variations in sample preparation and analysis. By measuring the ratio of the analyte's mass spectrometric signal to that of the IS, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during processing or fluctuations in instrument response.
Caption: Workflow for a bioanalytical assay using a deuterated internal standard.
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several significant advantages over other types of internal standards:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major challenge in bioanalysis. Since deuterated internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience the same matrix effects. This allows for accurate compensation, leading to more reliable results.
-
Compensation for Extraction Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are effectively corrected for, as both the analyte and the deuterated IS are lost to the same extent.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, deuterated internal standards significantly improve the precision and accuracy of the assay.
-
Reduced Method Development Time: The predictable behavior of deuterated internal standards can simplify and shorten the method development process.
Potential Challenges and Considerations
While highly effective, there are some potential challenges to consider when using deuterated internal standards:
-
Isotopic Purity: The deuterated standard should have high isotopic purity to prevent its contribution to the analyte's signal.
-
Deuterium (B1214612) Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH, -SH). This can compromise the accuracy of the assay. It is preferable to have the deuterium labels on stable positions within the carbon skeleton.
-
Chromatographic Separation: In some instances, the deuterated standard may exhibit a slight shift in retention time compared to the analyte, a phenomenon known as the "isotope effect." This is more common with a higher number of deuterium atoms. Complete co-elution is ideal to ensure both compounds experience the same matrix effects.
Experimental Protocol: General Guideline for a Bioanalytical Assay using a Deuterated Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for each analyte and matrix.
5.1. Materials and Reagents
-
Analyte reference standard
-
Deuterated internal standard
-
Control biological matrix (e.g., plasma, urine)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Reagents for sample preparation (e.g., protein precipitation solvent, solid-phase extraction cartridges)
5.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh the analyte reference standard and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in a similar manner.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration that will yield a robust signal in the MS/MS detector (e.g., 100 ng/mL). This concentration should be consistent across all samples.
5.3. Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike the control biological matrix with the analyte working solutions to create a calibration curve with a range of concentrations covering the expected sample concentrations. A typical curve may include 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the control biological matrix.
5.4. Sample Preparation (Example: Protein Precipitation)
-
Pipette 100 µL of each standard, QC, and unknown sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to each tube.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Caption: Protein precipitation sample preparation workflow.
5.5. HPLC-MS/MS Analysis
-
HPLC Conditions: Develop a chromatographic method that provides adequate separation of the analyte from endogenous matrix components. A C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid.
-
MS/MS Conditions: Optimize the mass spectrometer parameters for the analyte and the deuterated internal standard. This includes selecting the appropriate ionization mode (e.g., ESI positive or negative) and optimizing the collision energy for the selected precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Data Acquisition: Create an acquisition method that includes the MRM transitions for both the analyte and the internal standard. Inject the prepared samples and acquire the data.
5.6. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a weighting factor of 1/x or 1/x²) to obtain the equation of the line.
-
Determine the concentration of the analyte in the QC and unknown samples by back-calculating from the calibration curve using their respective peak area ratios.
Data Presentation: Example Assay Performance
The following table summarizes hypothetical data from a validation experiment, comparing the performance of an assay with and without a deuterated internal standard.
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Acceptance Criteria |
| Calibration Curve | |||
| r² | 0.992 | >0.998 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ | -15.2% | -3.5% | ± 20% |
| Low QC | -18.5% | -2.1% | ± 15% |
| Mid QC | -12.8% | 1.8% | ± 15% |
| High QC | -16.3% | -0.9% | ± 15% |
| Precision (%CV) | |||
| LLOQ | 18.7% | 6.2% | ≤ 20% |
| Low QC | 16.5% | 4.8% | ≤ 15% |
| Mid QC | 13.2% | 3.5% | ≤ 15% |
| High QC | 15.8% | 2.9% | ≤ 15% |
| Matrix Effect (%CV) | 25.4% | 3.8% | ≤ 15% |
| Extraction Recovery (%CV) | 18.9% | 4.5% | ≤ 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Conclusion
Deuterated internal standards are an indispensable tool in modern HPLC-MS/MS bioanalysis. Their ability to effectively compensate for matrix effects and variability in sample preparation leads to significantly improved assay accuracy, precision, and robustness. While careful consideration of potential challenges such as isotopic purity and stability is necessary, the benefits of using deuterated internal standards far outweigh these concerns. The implementation of the protocols and principles outlined in this document will enable researchers to develop and validate high-quality bioanalytical methods for drug development and other research applications.
Application Note: Quantitative Analysis of α-Keto Acids in Biological Matrices using Isotopic Derivatization with 2-Amino-5-bromopyridine-d3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocol are provided as a hypothetical example. As of this writing, the use of 2-Amino-5-bromopyridine-d3 for the quantitative analysis of metabolites has not been documented in peer-reviewed literature. The principles and methodologies described are based on established techniques of stable isotope labeling and chemical derivatization for metabolomics.
Introduction
α-Keto acids are critical intermediates in central carbon metabolism, including the tricarboxylic acid (TCA) cycle and amino acid metabolism. Their quantification in biological samples can provide valuable insights into cellular physiology and disease states. However, the analysis of these metabolites by liquid chromatography-mass spectrometry (LC-MS) is challenging due to their inherent instability and poor ionization efficiency.[1][2][3]
Chemical derivatization is a widely used strategy to overcome these limitations.[1][4] This application note describes a novel, hypothetical method for the sensitive and accurate quantification of α-keto acids in plasma using a deuterated derivatization reagent, this compound (2-ABP-d3), followed by LC-MS/MS analysis. The derivatization reaction, a reductive amination, targets the ketone group of the α-keto acids, introducing a readily ionizable pyridine (B92270) moiety and a stable isotope label for robust quantification.
The workflow involves a simple sample preparation and derivatization procedure, followed by a rapid and sensitive LC-MS/MS analysis. The use of a deuterated internal standard for each analyte, derivatized with the non-deuterated ("light") 2-Amino-5-bromopyridine (2-ABP-d0), ensures high accuracy and precision by correcting for matrix effects and variations in derivatization efficiency.
Principle of the Method
The method is based on the reductive amination of the keto group of α-keto acids with this compound in the presence of a reducing agent, such as sodium cyanoborohydride. The primary amine of the 2-ABP-d3 reacts with the ketone to form a Schiff base, which is subsequently reduced to a stable secondary amine.
This derivatization strategy offers several advantages:
-
Enhanced Ionization: The introduction of the basic pyridine ring significantly improves the ionization efficiency of the analytes in positive electrospray ionization (ESI) mode.
-
Improved Chromatographic Retention: The derivatization increases the hydrophobicity of the polar α-keto acids, leading to better retention and separation on reversed-phase LC columns.
-
Stable Isotope Labeling for Quantification: The incorporation of three deuterium (B1214612) atoms in the derivatization agent allows for the use of stable isotope dilution analysis. A known amount of a "heavy" internal standard (the analyte derivatized with 2-ABP-d3) is spiked into the sample, and the ratio of the "heavy" to the "light" (endogenous analyte derivatized with 2-ABP-d0) is used for quantification. This approach corrects for sample loss during preparation and matrix-induced ionization suppression or enhancement.
Experimental Protocols
Materials and Reagents
-
α-Ketoglutaric acid, Pyruvic acid, and their corresponding 13C-labeled internal standards
-
This compound (hypothetical reagent)
-
2-Amino-5-bromopyridine (for internal standard derivatization)
-
Sodium cyanoborohydride
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
Sample Preparation and Derivatization
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing the 13C-labeled internal standards. Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL of this compound in methanol.
-
Add 10 µL of a freshly prepared solution of 20 mg/mL sodium cyanoborohydride in methanol.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
-
Reaction Quenching: After incubation, cool the samples to room temperature and add 10 µL of 0.1% formic acid in water to quench the reaction.
-
Final Preparation: Centrifuge the samples at 14,000 x g for 5 minutes and transfer the supernatant to LC-MS vials for analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The quantitative performance of the method should be evaluated by determining the linearity, precision, and accuracy. The following tables present hypothetical data for the quantification of two representative α-keto acids.
Table 1: Hypothetical MRM Transitions for Derivatized α-Keto Acids
| Analyte | Derivatization Reagent | Precursor Ion (m/z) | Product Ion (m/z) |
| α-Ketoglutaric acid | 2-ABP-d3 | 304.0 | 173.0 |
| α-Ketoglutaric acid-13C5 | 2-ABP-d0 | 306.0 | 171.0 |
| Pyruvic acid | 2-ABP-d3 | 246.0 | 173.0 |
| Pyruvic acid-13C3 | 2-ABP-d0 | 248.0 | 171.0 |
Table 2: Hypothetical Calibration Curve and Performance Data
| Analyte | Linear Range (µM) | R² | LLOQ (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| α-Ketoglutaric acid | 0.1 - 100 | >0.995 | 0.1 | < 5% | < 8% | 95 - 105 |
| Pyruvic acid | 0.5 - 500 | >0.995 | 0.5 | < 4% | < 7% | 97 - 103 |
Visualizations
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 2-Amino-5-bromopyridine-d3 in Metabolic Stability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In drug discovery and development, metabolic stability is a critical parameter that influences a drug candidate's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Unstable compounds are often rapidly cleared from the body, diminishing their therapeutic efficacy.[2] A key strategy to enhance metabolic stability is the selective replacement of hydrogen atoms with their stable isotope, deuterium (B1214612) (D). This modification, known as deuteration, can slow down metabolic reactions, a phenomenon based on the Deuterium Kinetic Isotope Effect (KIE).[2][3]
The C-D bond is stronger than the C-H bond, requiring more energy for cleavage.[3] Since many metabolic pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve C-H bond cleavage as a rate-limiting step, introducing deuterium at these metabolically vulnerable positions ("soft spots") can significantly decrease the rate of metabolism.[2][3] This can lead to an improved pharmacokinetic profile, potentially resulting in lower or less frequent dosing and reduced formation of toxic metabolites.[4][5][6]
2-Amino-5-bromopyridine-d3 is the deuterated form of 2-Amino-5-bromopyridine.[7][8] This document outlines two primary applications of this compound in in vitro metabolic stability studies:
-
As a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated counterpart in bioanalytical assays.
-
As a test compound to directly assess the impact of deuteration on metabolic stability compared to the non-deuterated parent molecule.
Application Note 1: this compound as an Internal Standard
Principle
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[9] Because a deuterated standard like this compound has nearly identical physicochemical properties to the analyte (2-Amino-5-bromopyridine), it co-elutes during chromatography and experiences the same matrix effects (e.g., ion suppression or enhancement).[9][] This allows for accurate normalization of the analyte's signal, correcting for variability in sample preparation, injection volume, and instrument response, thereby improving the precision, accuracy, and robustness of the assay.[9][11]
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol describes a typical procedure to determine the metabolic stability of 2-Amino-5-bromopyridine using its deuterated analog as an internal standard.
Materials:
-
2-Amino-5-bromopyridine (Test Compound)
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.1 M Phosphate (B84403) Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
96-well incubation and collection plates
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of 2-Amino-5-bromopyridine in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the Quenching Solution: Ice-cold ACN containing a fixed concentration of the internal standard (e.g., 100 nM this compound).
-
Prepare the HLM working suspension by diluting the stock to 1.0 mg/mL in 0.1 M phosphate buffer. Keep on ice.
-
Prepare the test compound working solution by diluting the stock solution to 100 µM in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final concentration of the test compound should be 1 µM and the final microsomal protein concentration 0.5 mg/mL.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard (Quenching Solution).[9] This step simultaneously stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
After the final time point, centrifuge the collection plate (e.g., at 4000 rpm for 10 min at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio (PAR) of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the PAR at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .
-
Caption: Workflow for an in vitro metabolic stability assay using a deuterated internal standard.
Illustrative Data Presentation
The use of an internal standard ensures that variations in sample handling are normalized, leading to more reliable data.
Table 1: Illustrative LC-MS/MS Data Using this compound as Internal Standard (Note: Data are for illustrative purposes only.)
| Time (min) | Analyte Peak Area (2-Amino-5-bromopyridine) | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | % Remaining |
| 0 | 850,230 | 425,100 | 2.00 | 100.0% |
| 5 | 721,540 | 424,450 | 1.70 | 85.0% |
| 15 | 512,600 | 427,200 | 1.20 | 60.0% |
| 30 | 295,400 | 422,000 | 0.70 | 35.0% |
| 45 | 171,200 | 428,000 | 0.40 | 20.0% |
| 60 | 84,800 | 424,000 | 0.20 | 10.0% |
Application Note 2: Comparative Metabolic Stability of Deuterated vs. Non-Deuterated Analogs
Principle
This application directly leverages the Deuterium Kinetic Isotope Effect (KIE) to assess whether deuteration can protect a molecule from metabolic degradation. By comparing the metabolic stability of 2-Amino-5-bromopyridine with that of this compound in parallel, one can quantify the improvement in stability afforded by the deuterium substitution. This is a common strategy in medicinal chemistry to guide the design of more robust drug candidates.[2][3] A significant increase in half-life for the deuterated analog suggests that the deuterated position is a primary site of metabolism.
Caption: The Deuterium Kinetic Isotope Effect (KIE) slows the metabolism of deuterated compounds.
Experimental Protocol: Comparative Stability in Human Hepatocytes
This protocol compares the stability of the deuterated and non-deuterated compounds. Cryopreserved hepatocytes are used as they contain a full complement of both Phase I and Phase II metabolic enzymes.[12]
Materials:
-
2-Amino-5-bromopyridine (Compound A)
-
This compound (Compound B)
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium
-
A stable, unrelated internal standard for LC-MS/MS analysis (e.g., a deuterated version of a commercially available drug like Verapamil-d6)
-
All other materials as listed in the previous protocol.
Procedure:
-
Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Prepare a hepatocyte suspension in incubation medium at a density of 1.0 x 10^6 viable cells/mL.
-
Prepare 100 µM working solutions for both Compound A and Compound B in the incubation medium.
-
Prepare the Quenching Solution: Ice-cold ACN containing the unrelated internal standard.
-
-
Incubation:
-
In a 12- or 24-well plate, add the incubation medium containing either Compound A or Compound B.
-
Start the reactions by adding the hepatocyte suspension to each well to achieve a final cell density of 0.5 x 10^6 cells/mL and a final substrate concentration of 1 µM.[12] Run each compound in triplicate.
-
Incubate the plate at 37°C in a humidified incubator, with continuous gentle shaking.
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.
-
Immediately quench the reaction by adding the aliquots to the Quenching Solution.
-
-
Sample Processing and Analysis:
-
Process samples as described in the previous protocol (centrifugation, supernatant transfer).
-
Analyze samples via LC-MS/MS to determine the concentration of the remaining parent compound (A or B) at each time point by comparing its peak area to that of the unrelated internal standard.
-
-
Data Analysis:
-
For both Compound A and Compound B, calculate the % remaining at each time point relative to T=0.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound as previously described.
-
Compare the t½ and CLint values to assess the impact of deuteration.
-
Data Presentation
A direct comparison of the pharmacokinetic parameters highlights the effect of deuteration.
Table 2: Comparative Metabolic Stability of 2-Amino-5-bromopyridine and its d3-Analog (Note: Data are for illustrative purposes only.)
| Compound | % Remaining at 60 min | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) | Fold Increase in t½ |
| 2-Amino-5-bromopyridine | 18% | 25.1 | 27.6 | - |
| This compound | 45% | 55.9 | 12.4 | 2.2x |
The strategic use of this compound provides significant value in metabolic stability studies. As an internal standard, it ensures the generation of high-quality, reliable quantitative data essential for pharmacokinetic assessment. As a test compound, it allows for a direct evaluation of the deuterium kinetic isotope effect, offering a powerful tool for medicinal chemists to design drug candidates with enhanced metabolic stability and improved therapeutic potential. The protocols and principles outlined here provide a framework for integrating deuterated compounds into modern drug discovery workflows.
References
- 1. nuvisan.com [nuvisan.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [shop.labclinics.com]
- 8. immunomart.com [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 11. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - BG [thermofisher.com]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Amino-5-bromopyridine-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki and Sonogashira cross-coupling reactions of 2-Amino-5-bromopyridine-d3. This deuterated building block is a valuable tool in medicinal chemistry and drug development, offering pathways to novel compounds with potentially improved pharmacokinetic profiles. The following sections detail the reaction principles, experimental protocols, and applications of the resulting deuterated products.
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are fundamental transformations in modern organic synthesis. They allow for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] 2-Amino-5-bromopyridine is a versatile building block in these reactions, with the amino group and bromine atom providing two points for functionalization.[2] The deuterated analogue, this compound, offers the added advantage of introducing deuterium (B1214612) into target molecules. Deuterium labeling can significantly alter the metabolic fate of a drug, potentially leading to improved safety and efficacy.[3]
The products of these reactions, deuterated 2,5-disubstituted aminopyridines, are of significant interest in drug discovery. The 2-aminopyridine (B139424) moiety is a common scaffold in a wide range of biologically active compounds.[4] Furthermore, deuterated compounds are increasingly utilized as internal standards in quantitative bioanalytical assays due to their mass difference and similar chemical behavior to the non-deuterated analyte.
Suzuki Cross-Coupling Reaction
The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[5] For this compound, this reaction allows for the introduction of a variety of aryl or heteroaryl substituents at the 5-position.
General Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Derivatization of 2-Amino-5-bromopyridine-d3 for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the analysis of polar compounds such as 2-Amino-5-bromopyridine-d3 can be challenging due to their low volatility and potential for interaction with the GC column, leading to poor peak shape and inaccurate quantification. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.
These application notes provide detailed protocols for two common and effective derivatization methods for this compound: Silylation and Acylation . The selection of the appropriate method will depend on the specific analytical requirements, such as desired sensitivity and potential interferences.
Quantitative Data Summary
The following tables summarize the estimated quantitative performance parameters for the derivatization of this compound based on data reported for similar aromatic amines, such as aniline (B41778).[1][2] These values should be considered as a starting point for method validation in your laboratory.
Table 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
| Parameter | Expected Value | Reference Compound(s) |
| Reaction Yield | > 95% | Aromatic Amines |
| Limit of Detection (LOD) | 1 - 10 pg on column | Silylated Amines |
| Limit of Quantitation (LOQ) | 5 - 50 pg on column | Silylated Amines |
| Precision (RSD%) | < 10% | Silylated Amines |
Table 2: Acylation with Trifluoroacetic Anhydride (TFAA)
| Parameter | Expected Value | Reference Compound(s) |
| Reaction Yield | > 98% | Acylated Anilines |
| Limit of Detection (LOD) | 0.1 - 1 pg on column | Acylated Anilines[1] |
| Limit of Quantitation (LOQ) | 0.5 - 5 pg on column | Acylated Anilines |
| Precision (RSD%) | < 15% | Acylated Anilines |
Experimental Protocols
Protocol 1: Silylation using MSTFA
This protocol describes the derivatization of this compound by converting the primary amino group to a more volatile trimethylsilyl (B98337) (TMS) derivative using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
This compound standard or sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of this compound into a 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is crucial that the sample is anhydrous as moisture will deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of anhydrous pyridine to act as a catalyst and solvent.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
-
Reaction Incubation:
-
Place the vial in a heating block or oven set to 70°C.
-
Incubate for 30 minutes to ensure complete derivatization.
-
-
Sample Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Alternatively, the reaction mixture can be diluted with an appropriate solvent (e.g., acetonitrile) if necessary.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Workflow Diagram:
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol details the derivatization of this compound by acylation of the primary amino group to form a stable and volatile trifluoroacetyl derivative using Trifluoroacetic Anhydride (TFAA).[3]
Materials:
-
This compound standard or sample
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (anhydrous) or Triethylamine (B128534) (TEA) as a catalyst/acid scavenger
-
Ethyl acetate (B1210297) (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for drying and evaporation
Procedure:
-
Sample Preparation:
-
Place a known amount of this compound into a 2 mL reaction vial.
-
If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C. Ensure the sample is completely dry.
-
-
Derivatization Reaction:
-
Add 200 µL of anhydrous ethyl acetate to dissolve the sample.
-
Add 50 µL of anhydrous pyridine or triethylamine to the vial. This acts as a catalyst and neutralizes the trifluoroacetic acid byproduct.
-
Add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Cap the vial tightly and vortex for 1 minute.
-
-
Reaction Incubation:
-
Heat the vial in a heating block or water bath at 60°C for 15 minutes.
-
-
Work-up and Analysis:
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS.
-
Alternatively, for cleaner samples, the excess reagent and acid byproduct can be removed. Add 1 mL of a 5% aqueous sodium bicarbonate solution to neutralize excess TFAA and trifluoroacetic acid. Vortex and allow the layers to separate. The upper organic layer contains the derivatized analyte.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
Inject 1 µL of the organic layer into the GC-MS.
-
Workflow Diagram:
Logical Relationship of Derivatization for GC Analysis
The following diagram illustrates the logical relationship and the purpose of derivatization in the context of GC analysis for a polar analyte like this compound.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Amino-5-bromopyridine-d3 in drug discovery and development. This deuterated building block is of significant interest for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles. Its application spans from metabolic stability studies to its use as an internal standard in bioanalytical assays.
Introduction to Deuterated Compounds in Drug Discovery
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has gained considerable attention in medicinal chemistry. The substitution of hydrogen with deuterium at specific positions within a drug molecule can lead to the "Kinetic Isotope Effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for drug metabolism. This can result in a slower rate of metabolism, leading to an extended drug half-life, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.
2-Amino-5-bromopyridine (B118841) is a crucial intermediate in the synthesis of various pharmaceuticals, especially kinase inhibitors. The deuterated version, this compound, offers a strategic tool to enhance the metabolic stability of the resulting drug candidates.
Key Applications of this compound
The primary applications of this compound in drug discovery and development include:
-
As a Synthetic Building Block for Deuterated Drug Candidates: Incorporating this compound into the synthesis of a new chemical entity (NCE) can strategically place deuterium on the pyridine (B92270) ring. This is particularly useful if the pyridine moiety is susceptible to metabolic oxidation. The resulting deuterated drug candidate may exhibit improved metabolic stability and pharmacokinetics.
-
In Metabolic Stability Assays: this compound can be used to synthesize a deuterated version of a drug candidate for comparative in vitro metabolic stability studies. By comparing the rate of metabolism of the deuterated and non-deuterated compounds in liver microsomes or hepatocytes, researchers can quantify the kinetic isotope effect and predict the potential for improved in vivo metabolic clearance.
-
As an Internal Standard in Bioanalytical Methods: Stable isotope-labeled compounds are the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound can be used to synthesize a deuterated analog of the drug of interest to serve as an ideal internal standard. This ensures accurate and precise quantification of the drug in complex biological matrices by compensating for variations in sample preparation, injection volume, and matrix effects.
Case Study: Deucravacitinib (TYK2 Inhibitor)
A prominent example of a drug that incorporates a deuterated pyridinyl moiety is Deucravacitinib, a selective inhibitor of Tyrosine Kinase 2 (TYK2). Deucravacitinib is used for the treatment of moderate-to-severe plaque psoriasis. The TYK2 signaling pathway is crucial in the pathogenesis of several autoimmune diseases.
TYK2 Signaling Pathway
Caption: TYK2 signaling pathway and the inhibitory action of Deucravacitinib.
Quantitative Data Summary
The use of deuterated compounds can significantly impact their metabolic stability. The following table provides a hypothetical comparison of pharmacokinetic parameters for a drug synthesized with and without a deuterated 2-amino-5-bromopyridine core, based on typical improvements seen with deuteration.
| Parameter | Non-Deuterated Drug | Deuterated Drug (from this compound) | Fold Improvement |
| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | 30 | 53 | 1.8x |
| In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | 23.1 | 13.1 | 1.8x |
| In Vivo Half-Life (t½) in Rats (h) | 2.5 | 5.0 | 2.0x |
| Oral Bioavailability (%) in Rats | 35 | 65 | 1.9x |
Experimental Protocols
Protocol 1: Synthesis of a Deuterated Kinase Inhibitor Intermediate
This protocol outlines a general procedure for the synthesis of a deuterated intermediate using this compound, which can be a precursor for a kinase inhibitor like Deucravacitinib.
Caption: General workflow for synthesizing a deuterated drug intermediate.
Materials:
-
This compound
-
Appropriate coupling partner (e.g., a boronic acid or ester for Suzuki coupling)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the coupling partner (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the desired deuterated intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol describes a general procedure to compare the metabolic stability of a deuterated compound with its non-deuterated analog using human liver microsomes.
Caption: Workflow for an in vitro metabolic stability assay.
Materials:
-
Deuterated and non-deuterated test compounds
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile containing a suitable internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
In a 96-well plate, add the HLM suspension.
-
Pre-warm the plate and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the HLM and test compounds (time = 0).
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add an aliquot of ice-cold acetonitrile with the internal standard to the corresponding wells to stop the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the analyte to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time and determine the slope of the linear portion of the curve to calculate the in vitro half-life (t½).
Protocol 3: Bioanalytical Method Using a Deuterated Internal Standard
This protocol provides a general framework for the quantification of a drug in a biological matrix (e.g., plasma) using its deuterated analog as an internal standard.
Caption: General workflow for a bioanalytical method using a deuterated internal standard.
Materials:
-
Biological matrix samples (e.g., plasma)
-
Analyte (drug) and its deuterated analog (internal standard)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of the analyte into the blank biological matrix.
-
Sample Preparation:
-
To an aliquot of the plasma sample, calibration standard, or QC, add a fixed amount of the deuterated internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
-
Conclusion
This compound is a valuable tool in modern drug discovery and development. Its use as a synthetic building block allows for the creation of deuterated drug candidates with potentially enhanced metabolic stability and improved pharmacokinetic properties. Furthermore, it is instrumental in conducting reliable in vitro metabolic stability assays and serves as an ideal internal standard for robust bioanalytical methods. The strategic application of this compound can contribute to the development of safer and more effective medicines.
Troubleshooting & Optimization
Common side reactions in the synthesis of deuterated aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of deuterated aminopyridines. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section is designed to help you identify and solve specific issues that may arise during your experiments.
Issue 1: Low Yield of Deuterated Aminopyridine
? My reaction has a low yield of the desired deuterated aminopyridine. What are the possible causes and solutions?
A: Low yields can stem from several factors, primarily incomplete reactions or the prevalence of side reactions. Here’s a breakdown of potential causes and their corresponding solutions:
| Probable Cause | Recommended Solution |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature for the specific method. Monitor the reaction progress using techniques like TLC, HPLC, or NMR spectroscopy. |
| - Check Reagent Quality: Impurities in starting materials or degradation of reagents can inhibit the reaction. Use freshly purified reagents and anhydrous solvents where necessary. | |
| High Levels of Dimer Byproduct | - Increase Reaction Pressure: In reactions like the Chichibabin amination, atmospheric pressure can favor dimerization. Increasing the pressure can significantly improve the yield of the aminated product.[1] |
| - Lower Reaction Temperature: High temperatures can promote the formation of dimeric byproducts.[2] Use the minimum temperature required for the reaction to proceed effectively. | |
| Formation of Hydroxypyridine Byproducts | - Ensure Anhydrous Conditions: In syntheses involving diazonium salt intermediates, the presence of water can lead to the formation of hydroxypyridines.[2] Thoroughly dry all glassware and use anhydrous solvents. |
| Sub-optimal Deuteration Conditions | - Adjust Catalyst and Deuterium (B1214612) Source: The choice of catalyst and deuterium source (e.g., D₂O, D₂ gas, deuterated solvents) is critical. For H-D exchange, ensure the catalyst is active and the deuterium source is in sufficient excess. |
Issue 2: Poor Control of Deuterium Incorporation
? I'm observing either incomplete deuteration (under-deuteration) or excessive deuteration (over-deuteration). How can I achieve the desired level of deuterium incorporation?
A: Achieving precise levels of deuterium incorporation is a common challenge. The following table outlines potential reasons and solutions for poor control over deuteration:
| Probable Cause | Recommended Solution |
| Under-Deuteration | - Increase Deuterium Source Concentration: A higher concentration of the deuterium source (e.g., D₂O) can drive the equilibrium towards the deuterated product. |
| - Extend Reaction Time or Increase Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can improve the extent of H-D exchange. | |
| - Optimize Catalyst Loading: For catalyzed reactions, ensure the appropriate catalyst loading is used. Too little catalyst can result in an incomplete reaction. | |
| Over-Deuteration (Perdeuteration) | - Reduce Reaction Time and Temperature: If you are aiming for selective deuteration and observing perdeuteration, reducing the reaction time and/or temperature can help to limit the extent of H-D exchange. |
| - Choose a Milder Deuteration Method: Some methods, like high-temperature microwave-assisted deuteration, are highly efficient and can lead to complete deuteration.[3] Consider using milder conditions or a different catalytic system for more controlled incorporation. | |
| - Protecting Groups: In some cases, using protecting groups can shield certain positions from H-D exchange, allowing for more selective deuteration. |
Issue 3: Formation of Di-aminated Byproducts
? My reaction is producing a significant amount of di-aminated side products. How can I prevent this?
A: The formation of di-aminated byproducts is a known side reaction, particularly in the Chichibabin amination.
| Probable Cause | Recommended Solution |
| Excess Aminating Agent | - Use Stoichiometric Amounts: Use a stoichiometric amount or only a slight excess of the aminating agent (e.g., sodium amide).[2] |
| - Slow Addition of Reagents: Add the aminating agent slowly to the reaction mixture to avoid localized high concentrations that can promote a second amination. |
Issue 4: Difficulty in Product Purification
? I'm struggling to separate my deuterated aminopyridine from the side products. What purification strategies can I use?
A: The similar polarities of aminopyridines and their common byproducts can make purification challenging.
| Probable Cause | Recommended Solution |
| Similar Polarities of Product and Byproducts | - Column Chromatography: Utilize column chromatography with a carefully selected solvent system to improve separation. |
| - Recrystallization: If the product is crystalline, recrystallization from a suitable solvent can be an effective purification method. | |
| - Acid-Base Extraction: For basic aminopyridines, an acid-base extraction can be a powerful technique to separate the product from non-basic impurities. | |
| - Cation-Exchange Chromatography: This method can be particularly effective for removing excess 2-aminopyridine (B139424) from reaction mixtures.[4] |
Frequently Asked Questions (FAQs)
? What are the most common methods for synthesizing deuterated aminopyridines?
A: The two most prevalent methods are:
-
Hydrogen-Deuterium (H-D) Exchange: This involves the direct replacement of hydrogen atoms with deuterium on the aminopyridine ring. This can be achieved under various conditions, including:
-
Acid-catalyzed exchange: Using deuterated acids like D₂SO₄ or CF₃COOD.
-
Base-catalyzed exchange: Using a suitable base in the presence of a deuterium source.
-
Metal-catalyzed exchange: Employing transition metal catalysts such as palladium or platinum.
-
Microwave-assisted exchange: Using microwave irradiation to accelerate the H-D exchange in a solvent like D₂O.[3]
-
-
Synthesis from Deuterated Precursors: This approach involves building the aminopyridine molecule using starting materials that already contain deuterium at the desired positions.
? What are the primary side reactions to be aware of?
A: The most common side reactions depend on the synthetic route:
-
For Chichibabin-type reactions:
-
For syntheses involving diazonium salts:
-
Hydroxypyridine formation: Hydrolysis of the diazonium intermediate in the presence of water.[2]
-
-
For H-D exchange reactions:
-
Lack of selectivity: Deuteration occurring at undesired positions.
-
Over- or under-deuteration: Difficulty in controlling the precise number of deuterium atoms incorporated.
-
? How can I quantitatively determine the level of deuterium incorporation?
A: The most common techniques for quantifying deuterium incorporation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the percentage of deuterium at specific sites by observing the decrease in the integration of the corresponding proton signals.[6]
-
Mass Spectrometry (MS): Mass spectrometry can determine the overall deuterium incorporation by analyzing the mass shift of the molecular ion peak. High-resolution mass spectrometry is particularly useful for this purpose.[3]
Quantitative Data on Side Reactions
The following table summarizes quantitative data on the formation of common side products in the Chichibabin amination of 4-tert-butylpyridine, highlighting the significant impact of reaction pressure on the product distribution.
| Reaction Condition | 2-Amino-4-tert-butylpyridine (Desired Product) Yield | 4,4'-di-tert-butyl-2,2'-bipyridine (Dimer Byproduct) Yield |
| Atmospheric Pressure | 11% | 89% |
| 350 psi Nitrogen Pressure | 74% | 26% |
| Data sourced from Wikipedia's page on the Chichibabin reaction.[1] |
Experimental Protocols
Detailed Protocol for Microwave-Assisted Deuteration of 4-Aminopyridine (B3432731)
This protocol is adapted from a method describing the rapid protium-deuterium exchange of 4-aminopyridines in neutral D₂O under microwave irradiation.[7]
Materials:
-
4-Aminopyridine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Microwave synthesis vial (sealed)
-
Microwave synthesizer
Procedure:
-
Place 4-aminopyridine into a microwave synthesis vial.
-
Add D₂O to the vial. The molar ratio of D₂O to 4-aminopyridine should be high to favor the exchange.
-
Seal the vial tightly.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at 190 °C for 2 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The D₂O can be removed under reduced pressure to yield the deuterated 4-aminopyridine.
-
Analyze the product using ¹H NMR and mass spectrometry to determine the extent of deuteration. 4-Aminopyridines typically undergo highly selective H/D exchange at the C-2 and C-6 positions under these conditions.[7]
Visualizations
Troubleshooting Workflow for Low Yield in Deuterated Aminopyridine Synthesis
This diagram provides a logical workflow to diagnose and address low product yields.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Flow Procedures for Diazonium Formation [ouci.dntb.gov.ua]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Rapid protium-deuterium exchange of 4-aminopyridines in neutral D2O under microwave irradiation - University of Sussex - Figshare [sussex.figshare.com]
Technical Support Center: Optimizing Bromination of 2-Aminopyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of 2-aminopyridine (B139424) derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 2-aminopyridine and its derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my desired monobrominated product low?
Potential Causes and Solutions:
-
Suboptimal Reagent Choice: The choice of brominating agent is critical. For instance, using elemental bromine can sometimes lead to over-bromination or side reactions.
-
Solution: Consider alternative brominating agents. Phenyltrimethylammonium (B184261) tribromide is a solid, less hazardous alternative to liquid bromine that can offer improved yields and handling.[1] Another approach involves using Selectfluor in the presence of lithium bromide (LiBr) for a regioselective bromination under mild conditions.[2][3][4]
-
-
Incorrect Reaction Temperature: Temperature significantly influences the reaction rate and selectivity.
-
Solution: Optimize the reaction temperature. For example, a method for preparing 2-amino-3-bromopyridine (B76627) involves an initial reaction at 0°C, followed by warming to 10-20°C, and then a final reaction stage at an elevated temperature.[5][6] For the synthesis of 2-amino-5-bromopyridine (B118841), a reaction temperature of 50°C has been reported.[7]
-
-
Inadequate Control of Reaction Time: Both insufficient and excessive reaction times can lead to low yields of the desired product.
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
Formation of Byproducts: The formation of di- or tri-brominated products, or other side products, will naturally lower the yield of the desired monobrominated compound.
-
Solution: Adjust the stoichiometry of the reactants. Using a molar ratio of approximately 1:1 for the 2-aminopyridine derivative to the brominating agent can favor monobromination.[7]
-
Question 2: How can I control the regioselectivity of the bromination (e.g., obtaining the 3-bromo vs. the 5-bromo isomer)?
Potential Causes and Solutions:
-
Nature of the Brominating Agent and Conditions: The reaction conditions strongly dictate the position of bromination on the pyridine (B92270) ring.
-
Solution for 5-bromo substitution: Electrophilic bromination of 2-aminopyridine typically yields the 2-amino-5-bromopyridine as a major product.[7][8] This is often achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Solution for 3-bromo substitution: Obtaining the 3-bromo isomer can be more challenging. One patented method involves a specific temperature profile and the controlled addition of bromine and acetic acid.[5][6]
-
Influence of Substituents: The electronic properties of substituents already present on the 2-aminopyridine ring will influence the position of further electrophilic substitution. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it and direct bromination to different positions.
-
Question 3: I am observing the formation of significant amounts of dibrominated and other polybrominated byproducts. How can I minimize these?
Potential Causes and Solutions:
-
Excess Brominating Agent: Using too much of the brominating agent is a primary cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use a molar ratio of the brominating agent to the 2-aminopyridine derivative that is close to 1:1 for monobromination.[7]
-
-
Reaction Conditions Favoring Multiple Substitutions: High temperatures and prolonged reaction times can promote further bromination.
-
Solution: Optimize the reaction conditions by lowering the temperature and reducing the reaction time. Monitoring the reaction is crucial to stop it once the desired monobrominated product is maximized.
-
-
High Reactivity of the Substrate: Some 2-aminopyridine derivatives are highly activated towards electrophilic substitution, making them prone to over-bromination.
-
Solution: Employ a less reactive brominating agent or perform the reaction at a lower temperature to moderate the reactivity.
-
Question 4: What are the best practices for purifying the brominated 2-aminopyridine product?
Potential Causes and Solutions:
-
Presence of Unreacted Starting Material: Incomplete reactions will leave unreacted 2-aminopyridine in the crude product.
-
Solution: Cation-exchange chromatography can be an effective method for removing unreacted 2-aminopyridine from the reaction mixture.[9]
-
-
Mixture of Isomers and Polybrominated Products: The crude product may contain a mixture of brominated isomers and polybrominated species.
-
Solution: Column chromatography on silica (B1680970) gel is a standard method for separating these closely related compounds. The choice of eluent system will depend on the polarity of the specific products.
-
-
Aqueous Work-up Issues: For reactions involving aqueous phases, proper extraction and drying are essential.
-
Solution: A typical work-up may involve neutralizing the reaction mixture, followed by extraction with an organic solvent. For instance, after a diazotization-bromination reaction, the mixture can be made basic with sodium hydroxide (B78521) and then extracted with ether.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for 2-aminopyridine?
A1: Common brominating agents include liquid bromine (Br₂), N-bromosuccinimide (NBS), and phenyltrimethylammonium tribromide.[1] More recent methods also utilize systems like Selectfluor with lithium bromide (LiBr).[2][3][4]
Q2: What is the typical regioselectivity for the bromination of unsubstituted 2-aminopyridine?
A2: The electrophilic bromination of 2-aminopyridine generally favors substitution at the 5-position, yielding 2-amino-5-bromopyridine.[8] Formation of 2-amino-3,5-dibromopyridine (B40352) can also occur, especially with an excess of the brominating agent.[11]
Q3: Are there any safety precautions I should take when working with bromine?
A3: Yes, bromine is a highly toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Phenyltrimethylammonium tribromide is a safer, solid alternative.[1]
Q4: Can I use diazotization followed by bromination for 2-aminopyridine?
A4: Yes, the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction with a bromide source is a classic method to synthesize 2-bromopyridine (B144113), where the amino group is replaced by a bromine atom.[10][12]
Data Presentation
Table 1: Comparison of Bromination Methods for 2-Aminopyridine
| Method | Brominating Agent | Solvent | Temperature (°C) | Key Features |
| Method A | Phenyltrimethylammonium tribromide | Methylene chloride or Chloroform | 20-50 | Solid, safer alternative to liquid bromine.[1] |
| Method B | Selectfluor / LiBr | DMF | Mild Conditions | High regioselectivity.[2][3][4] |
| Method C | Liquid Bromine / Acetic Acid | Organic Solvent | 0 to 50-60 | Multi-stage temperature profile for 2-amino-3-bromopyridine synthesis.[5][6] |
| Method D | N-acylation, then Bromination | Acetic Anhydride (B1165640), then Bromine | 50 (Bromination) | Synthesis of 2-amino-5-bromopyridine with a reported total yield of 66.5%.[7] |
| Method E | Diazotization-Bromination | HBr, Br₂, NaNO₂ | 0 or lower | Synthesis of 2-bromopyridine (amino group replacement).[10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine via N-Acylation and Bromination [7]
-
N-acylation: Reflux a mixture of 2-aminopyridine and acetic anhydride (molar ratio 1:1.6).
-
Bromination: After N-acylation, cool the reaction mixture and add bromine (molar ratio to initial 2-aminopyridine 1.1:1) at 50°C.
-
Hydrolysis: After the bromination is complete, hydrolyze the acetyl group at room temperature using 50% sodium hydroxide solution.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Bromopyridine via Diazotization [10]
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 48% hydrobromic acid (7 moles).
-
Cool the flask in an ice-salt bath to 10-20°C and add 2-aminopyridine (1.59 moles) over approximately 10 minutes.
-
While maintaining the temperature at 0°C or lower, add bromine (4.7 moles) dropwise.
-
Add a solution of sodium nitrite (B80452) (4 moles) in water dropwise over 2 hours, keeping the temperature at 0°C or lower.
-
After stirring for an additional 30 minutes, add a solution of sodium hydroxide (15 moles) in water, ensuring the temperature does not exceed 20-25°C.
-
Extract the reaction mixture with four portions of ether.
-
Dry the combined ether extracts over solid potassium hydroxide and distill to obtain 2-bromopyridine.
Visualizations
Caption: A generalized experimental workflow for the bromination of 2-aminopyridine derivatives.
Caption: A troubleshooting guide for addressing low yields in bromination reactions.
References
- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 6. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. chempanda.com [chempanda.com]
Technical Support Center: HPLC Purification of 2-Amino-5-bromopyridine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of 2-Amino-5-bromopyridine-d3. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for this compound?
A common and effective method is reversed-phase HPLC (RP-HPLC).[1] A standard starting point would involve a C18 column with a mobile phase consisting of acetonitrile (B52724) (ACN) and water.[1][2] To improve peak shape and resolution, an acid modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase.[1][2]
Q2: Will the deuterium (B1214612) labeling in this compound significantly change its retention time compared to the non-deuterated standard?
The primary determinant of retention in reversed-phase HPLC is the overall hydrophobicity of the molecule. Deuterium substitution results in a very subtle change in molecular properties, so the retention time of this compound is expected to be very similar to its non-deuterated counterpart, 2-Amino-5-bromopyridine. Any observed shift should be minimal and consistent.
Q3: What are the common impurities I should look for during the purification of this compound?
The purity profile is highly dependent on the synthetic route.[1] However, common impurities may include:
-
Starting materials: Unreacted 2-aminopyridine-d3.
-
Isomeric impurities: Positional isomers that may have formed during synthesis.[1]
-
By-products: Over-brominated or under-brominated species and products from side reactions.[1]
-
Residual solvents: Solvents used in the synthesis and purification steps.[1]
Q4: Can I use phosphoric acid in my mobile phase for preparative purification?
While phosphoric acid can be used for analytical HPLC to achieve good peak shape, it is a non-volatile buffer.[2][3][4] If you intend to isolate the purified compound by evaporating the solvent, it is highly recommended to use a volatile mobile phase modifier like formic acid or trifluoroacetic acid (TFA).[2][3]
Q5: My sample of this compound is a salt (e.g., HCl salt). How will this affect the purification?
If your sample is a salt, it is crucial to ensure that the mobile phase contains the same counter-ion.[5] If not, you may observe peak tailing or splitting due to on-column ion exchange.[5] Alternatively, using an acidic mobile phase (e.g., with 0.1% TFA) will protonate the amine and ensure consistent interaction with the stationary phase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of this compound.
Issue 1: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC.[5] The primary cause is the interaction between the basic amino group on the pyridine (B92270) ring and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[5] This secondary interaction leads to a distorted peak shape.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 protonates the residual silanol groups, minimizing their interaction with the protonated basic analyte.[5] This can be achieved by adding an acid like formic acid or TFA to the mobile phase.
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively shield the analyte from the active silanol sites.[5]
-
Column Selection: Using a column with low silanol activity or an end-capped C18 column can significantly reduce peak tailing.[2][3]
-
Reduce Sample Load: Injecting a smaller amount of the sample can prevent column overload, which can also contribute to peak tailing.[5]
Issue 2: Poor Resolution Between the Main Peak and Impurities
Question: I am having trouble separating my main compound from a closely eluting impurity. How can I improve the resolution?
Answer:
Poor resolution can be addressed by modifying several chromatographic parameters to enhance the differential migration of the analytes.
Solutions:
-
Optimize the Mobile Phase Gradient: If using a gradient, make it shallower around the elution time of the compounds of interest. This will increase the separation between peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of the analyte and impurities, which can significantly affect their retention and improve selectivity.[5]
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider trying a different column chemistry. A phenyl or cyano phase can offer different interaction mechanisms compared to a standard C18 column.[5]
Issue 3: Variable Retention Times
Question: The retention time of my this compound peak is shifting between injections. What could be the cause?
Answer:
Inconsistent retention times can stem from several factors related to the HPLC system, mobile phase, or column.
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important when using gradient elution.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause fluctuations in the flow rate and pressure, leading to retention time shifts.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to variable retention.
-
Column Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient to control the pH and ionic strength of the mobile phase effectively.[6]
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method
This protocol is suitable for purity assessment and method development.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 90:10 Water:Acetonitrile[1] |
Protocol 2: Preparative RP-HPLC Method
This protocol is designed for the isolation and purification of the target compound.
| Parameter | Specification |
| Instrumentation | Preparative HPLC system with UV detector and fraction collector |
| Column | C18, 21.2 mm x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or shallow gradient optimized from the analytical method |
| Flow Rate | 20 mL/min (typical for this column dimension) |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column loading) |
| Sample Preparation | Dissolve in a minimal amount of a strong solvent (e.g., DMSO) and dilute with the initial mobile phase. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-bromopyridine | SIELC Technologies [sielc.com]
- 3. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
Troubleshooting low signal intensity with 2-Amino-5-bromopyridine-d3 standard
Welcome to the technical support center for the use of 2-Amino-5-bromopyridine-d3 as an internal standard in analytical assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly low signal intensity, encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is the deuterium-labeled version of 2-Amino-5-bromopyridine. Deuterated molecules are often used as internal standards in mass spectrometry-based quantitative analysis (like LC-MS) because they are chemically almost identical to the unlabeled analyte of interest but have a different mass. This allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.
Q2: I am observing a consistently low or no signal for my this compound standard. What are the potential causes?
A2: Low signal intensity for a deuterated internal standard can stem from several factors, including:
-
Improper Storage and Handling: Degradation of the standard due to exposure to light, elevated temperatures, or inappropriate solvent conditions.
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or inappropriate ion source settings.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or retention time shifts.
-
Matrix Effects: Ion suppression or enhancement caused by other components in the sample matrix.[1]
-
Isotopic Exchange: Replacement of deuterium (B1214612) atoms with hydrogen from the solvent or matrix, leading to a decrease in the deuterated signal and a potential increase in the unlabeled analyte signal.
Q3: Can the pH of my mobile phase affect the signal intensity of this compound?
A3: Absolutely. As an aminopyridine derivative, this compound is a basic compound. The pH of the mobile phase will significantly influence its ionization state. For optimal signal intensity in electrospray ionization (ESI) mass spectrometry, it is crucial to maintain a mobile phase pH that promotes the formation of the desired ionic species (typically protonated for positive ion mode). A pH that is too high or too low can lead to poor ionization efficiency and, consequently, low signal intensity.
Q4: What are "matrix effects," and how can they impact my internal standard's signal?
A4: Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] These effects can either suppress the signal (ion suppression), leading to lower than expected intensity, or enhance it (ion enhancement). Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and reproducibility of your results.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity of your deuterated internal standard.
Step 1: Verify Standard Integrity and Preparation
-
Action: Prepare a fresh stock solution of this compound from the original source.
-
Rationale: To rule out degradation or contamination of working solutions.
-
Protocol: Follow the manufacturer's instructions for reconstitution and storage. Use high-purity solvents.
Step 2: Direct Infusion Analysis
-
Action: Infuse the freshly prepared standard solution directly into the mass spectrometer.
-
Rationale: To confirm that the instrument is capable of detecting the standard and to optimize MS parameters in the absence of chromatographic effects.
-
Expected Outcome: A stable and reasonably intense signal for the expected precursor and product ions.
Step 3: Evaluate and Optimize Mass Spectrometry Parameters
-
Action: Systematically optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential).
-
Rationale: To ensure maximum sensitivity for the detection of this compound.
Step 4: Assess Chromatographic Performance
-
Action: Inject a pure solution of the standard onto the LC-MS system.
-
Rationale: To evaluate peak shape, retention time, and signal intensity under your current chromatographic conditions.
-
Troubleshooting:
-
Poor Peak Shape (Tailing, Fronting, Splitting): This can be caused by column degradation, inappropriate mobile phase, or injection of a solvent that is too strong.
-
No Peak or Very Broad Peak: The compound may be interacting too strongly or not at all with the stationary phase. Consider adjusting the mobile phase composition or pH.
-
Step 5: Investigate Matrix Effects
-
Action: Perform a matrix effect experiment.
-
Rationale: To determine if components in your sample matrix are suppressing the ionization of the internal standard.
-
Protocol: See the detailed "Experimental Protocol for Assessing Matrix Effects" section below.
Illustrative Data on Troubleshooting Low Signal Intensity
| Troubleshooting Step | Parameter Investigated | Condition A | Signal Intensity (Counts) | Condition B | Signal Intensity (Counts) | Observation |
| MS Optimization | Collision Energy | 15 eV | 50,000 | 25 eV | 250,000 | Higher collision energy significantly improved signal. |
| Mobile Phase pH | pH 3.0 (0.1% Formic Acid) | 0.1% Formic Acid | 300,000 | pH 7.0 (Phosphate Buffer) | 20,000 | Acidic mobile phase is crucial for good ionization. |
| Matrix Effect | Standard in Solvent | Neat Solution | 450,000 | Standard in Matrix Extract | 95,000 | Significant ion suppression observed in the matrix. |
Troubleshooting Workflow
References
Preventing hydrogen-deuterium exchange for 2-Amino-5-bromopyridine-d3 in solution
Welcome to the technical support center for 2-Amino-5-bromopyridine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium (H-D) exchange of this isotopically labeled compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium (B1214612) atom covalently bonded to a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1] For this compound, the deuterium atoms on the amino group (-ND₂) are "exchangeable protons."[1] This is a concern because if these deuterium atoms are replaced by hydrogen from solvent moisture or other protic sources, the isotopic purity of the compound is compromised. This loss of label can significantly impact the accuracy of quantitative analyses (e.g., mass spectrometry-based assays) and mechanistic studies where the deuterium label is used as a tracer.[2][3][4]
Q2: Which solvents are most likely to cause H-D exchange?
A2: Protic solvents are the primary cause of H-D exchange. These solvents contain hydrogen atoms connected to an electronegative atom (like oxygen or nitrogen) and can donate a proton for the exchange reaction.[5][6] Examples include water (H₂O), heavy water (D₂O, which can cause back-exchange), alcohols (e.g., methanol, ethanol), and primary or secondary amines.[1][6] The presence of even trace amounts of water in a solvent can lead to significant loss of the deuterium label over time.
Q3: What are the ideal types of solvents to prevent H-D exchange?
A3: Polar aprotic solvents are ideal for preventing H-D exchange.[5] These solvents are polar enough to dissolve many compounds, including 2-Amino-5-bromopyridine, but they lack the acidic protons that facilitate the exchange.[5][7] It is crucial to use anhydrous (water-free) grades of these solvents. Suitable options include:
-
Acetonitrile (B52724) (ACN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
Q4: How does pH affect the rate of H-D exchange on the amino group?
A4: The rate of H-D exchange for amine groups is catalyzed by both acid and base.[1][8] In strongly acidic solutions, the amino group is protonated to form an anilinium-type ion, which can slow the exchange at that site.[9] Conversely, under basic conditions, the exchange can also be accelerated. The minimum rate of exchange for amide hydrogens in proteins, which is a similar functional group, occurs at a pH of approximately 2.5–2.6.[1][10] For practical purposes, maintaining a neutral, anhydrous, aprotic environment is the most effective strategy to prevent exchange for an aromatic amine.
Q5: How should I handle and store this compound to ensure its stability?
A5: Proper handling and storage are critical. The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from atmospheric moisture. When preparing solutions, always use anhydrous solvents and handle the compound in a controlled environment like a glovebox or under a stream of dry inert gas. Prepare solutions fresh and avoid long-term storage of solutions, especially if the solvent has not been rigorously dried.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Mass spectrometry data shows a lower molecular weight than expected (loss of deuterium). | 1. H-D exchange with protic solvent: The solvent used (e.g., methanol, ethanol, or water) contains exchangeable protons. 2. Contamination with atmospheric moisture: The sample was exposed to air during preparation or storage. 3. Acidic or basic contaminants: Trace impurities in the solvent or on glassware are catalyzing the exchange. | 1. Switch to an anhydrous, polar aprotic solvent such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[5] 2. Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use dry glassware. 3. Use high-purity, analytical grade solvents. Ensure all glassware is thoroughly dried (e.g., oven-dried) before use. |
| NMR spectrum shows a decreasing integral for the N-D signal over time. | 1. Trace water in the NMR solvent: Even "anhydrous" NMR solvents can contain small amounts of water (H₂O) or D₂O, leading to slow exchange. 2. The compound itself is hygroscopic. | 1. Use freshly opened, high-quality deuterated aprotic solvents (e.g., DMSO-d6, Acetonitrile-d3). Store solvents over molecular sieves to maintain dryness. 2. Dry the solid compound under vacuum in a desiccator before dissolving. |
| Inconsistent results in quantitative assays (e.g., LC-MS). | 1. Variable H-D exchange during sample preparation: Inconsistent exposure to moisture or protic solvents across different samples. 2. Back-exchange during analysis: The mobile phase in the LC system is protic (e.g., contains water or methanol). | 1. Standardize the sample preparation workflow. Follow a strict protocol using anhydrous, aprotic solvents and minimize exposure to air for all samples.[11] 2. For LC-MS, minimize the time the sample is in the protic mobile phase before analysis. Use a fast gradient if possible. If unavoidable, ensure the conditions are identical for all samples and standards to achieve consistent (though potentially incomplete) exchange. For highest accuracy, an aprotic mobile phase system would be ideal, though often impractical. |
Solvent Suitability for Preventing H-D Exchange
| Solvent | Type | Suitability for Preventing H-D Exchange | Comments |
| Water (H₂O), Methanol, Ethanol | Polar Protic | Poor | Will readily exchange with the N-D₂ group.[6] Avoid completely. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Excellent | Good dissolving power for polar compounds and does not donate protons.[5] Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | High boiling point and excellent solvent for many compounds.[5] Must be anhydrous as it is very hygroscopic. |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent | A common polar aprotic solvent.[5] Must be anhydrous. |
| Dichloromethane (CH₂Cl₂) | Nonpolar Aprotic | Good | Less polar, so solubility may be lower. Does not cause H-D exchange. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Can be a good choice, but must be anhydrous and free of peroxides. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Analysis
This protocol describes the preparation of a stock solution of this compound in an anhydrous aprotic solvent, minimizing the risk of H-D exchange.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (ACN) or dimethyl sulfoxide (DMSO) (≤30 ppm water)
-
Volumetric flask, oven-dried
-
Syringes and needles, oven-dried
-
Glovebox or source of dry argon/nitrogen gas
-
Septa
Procedure:
-
Place the solid this compound and the sealed bottle of anhydrous solvent inside a glovebox with a dry nitrogen or argon atmosphere.
-
Allow the items to sit in the glovebox antechamber for at least 20 minutes to purge any atmospheric moisture.
-
Inside the glovebox, accurately weigh the desired amount of this compound and transfer it to an oven-dried volumetric flask.
-
Using a new, dry syringe, carefully draw the required volume of anhydrous solvent from the sealed bottle and add it to the volumetric flask to dissolve the compound.
-
Stopper the flask (or seal with a septum) and gently swirl until the solid is completely dissolved.
-
If not for immediate use, store the solution in the sealed flask at low temperature (e.g., -20°C) within the glovebox or a desiccator.
Visualizations
Mechanism of H-D Exchange
Caption: Acid-catalyzed H-D exchange at the amino group.
Experimental Workflow to Minimize H-D Exchange
Caption: Workflow for handling this compound.
Solvent Selection Decision Tree
Caption: Decision tree for selecting an appropriate solvent.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. metsol.com [metsol.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 6. Solvents & water - ITW Reagents [itwreagents.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Long-term stability issues of 2-Amino-5-bromopyridine-d3 stock solutions
This technical support center provides guidance on the long-term stability of 2-Amino-5-bromopyridine-d3 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the long-term stability of your this compound stock solutions, it is recommended to store them at room temperature, protected from light and moisture.[1][2][3] For extended storage, some sources suggest refrigeration (-5°C to 5°C), which may prolong the shelf life.[3][4] Always ensure the container is securely sealed to prevent solvent evaporation and exposure to atmospheric moisture.
Q2: What is the expected shelf life of a this compound stock solution?
A2: The shelf life of the solution can vary depending on the solvent, concentration, and storage conditions. For some deuterated compounds, a general guideline is to re-check for chemical purity after six months to one year of storage.[3][4] Visual inspection for color change or precipitation should be performed before each use. For critical applications, it is advisable to perform periodic purity checks using analytical methods like HPLC or NMR.
Q3: What are the potential signs of degradation in my this compound stock solution?
A3: Signs of degradation may include a noticeable change in color (e.g., yellowing or browning), the formation of precipitates, or a change in pH. If any of these are observed, the solution's purity should be verified before further use.
Q4: What solvents are compatible with this compound for creating stock solutions?
A4: this compound is soluble in common organic solvents such as DMSO, DMF, and methanol. The choice of solvent will depend on the specific requirements of your experiment. When preparing solutions, it is crucial to use high-purity, anhydrous solvents to minimize potential degradation.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, the non-deuterated analogue, 2-Amino-5-bromopyridine, is known to be incompatible with strong acids and strong oxidizing agents.[5] It is reasonable to assume that the deuterated version will have similar incompatibilities. Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the this compound stock solution. | 1. Visually inspect the stock solution for any signs of degradation (color change, precipitation). 2. Verify the purity of the stock solution using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). 3. If degradation is confirmed, prepare a fresh stock solution from solid material. |
| Precipitate observed in the stock solution upon removal from cold storage | Decreased solubility at lower temperatures. | 1. Allow the solution to warm to room temperature. 2. Gently vortex or sonicate the solution to redissolve the precipitate. 3. If the precipitate does not redissolve, it may be a degradation product, and the solution's purity should be checked. |
| Discoloration of the stock solution over time | Light or air sensitivity leading to oxidative degradation or other chemical reactions. | 1. Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect from light. 2. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. 3. If discoloration is significant, verify the purity of the solution before use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of a this compound stock solution. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for small aromatic amines.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of 2-Amino-5-bromopyridine, a wavelength around 254 nm is likely appropriate.
-
Procedure:
-
Dilute a small aliquot of the stock solution with the initial mobile phase composition.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram for the presence of new peaks, which may indicate degradation products. The purity can be estimated by the relative peak area of the main compound.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity Confirmation
NMR can be used to confirm the structure and isotopic labeling of this compound and to detect major impurities.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble and that does not have overlapping signals with the analyte (e.g., DMSO-d6, Chloroform-d).
-
Procedure:
-
Prepare a sample by dissolving a small amount of the residue from the stock solution (after solvent evaporation) or a concentrated aliquot in the chosen deuterated solvent.
-
Acquire a proton (¹H) NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum of a fresh sample or literature data to confirm the chemical shifts and coupling patterns. The absence of signals for the deuterated positions confirms the isotopic labeling. The presence of unexpected signals may indicate impurities or degradation products.
-
Visualizations
Caption: Workflow for maintaining the quality of this compound stock solutions.
Caption: Potential degradation pathways for this compound stock solutions.
References
- 1. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 2. Pyridine-dâ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-13-25 [isotope.com]
- 3. labs.chem.byu.edu [labs.chem.byu.edu]
- 4. ukisotope.com [ukisotope.com]
- 5. 2-Amino-5-bromopyridine(1072-97-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis with Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits behind matrix effects in complex biological matrices include salts, lipids, and proteins.[1]
Q2: How do deuterated internal standards help in mitigating matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[3]
Q4: What are the key considerations when selecting a deuterated internal standard?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Stability of the Label: Deuterium (B1214612) atoms should be placed on non-exchangeable positions within the molecule to prevent loss or replacement with hydrogen from the solvent or matrix.[3]
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient (typically at least 3 amu) to prevent spectral overlap.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[1]
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Inconsistent matrix effects across different samples or inconsistent sample preparation.
-
Solution:
-
Evaluate the matrix effect across multiple lots of the biological matrix to assess its variability.
-
Optimize the sample preparation procedure (e.g., using solid-phase extraction - SPE) to remove more interfering components.
-
Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.
-
Problem 2: The analyte and the deuterated internal standard do not co-elute.
-
Possible Cause 1: Isotope Effect. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.
-
Solution 1: Adjust the chromatographic method. Modifying the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.[3]
-
Possible Cause 2: Column Degradation. A loss of stationary phase or contamination of the column can affect the separation of the analyte and internal standard.[1]
-
Solution 2: Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination.[1]
Problem 3: Unexpectedly high or low analyte concentrations.
-
Possible Cause 1: Incorrect Internal Standard Concentration. An error in the preparation of the internal standard spiking solution will lead to a systematic bias in the calculated analyte concentrations.[1]
-
Solution 1: Carefully reprepare the internal standard solution and verify its concentration.[1]
-
Possible Cause 2: Cross-Contamination (Carryover). Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results.[1]
-
Solution 2: Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.[1]
-
Possible Cause 3: Purity of the Deuterated Standard. The presence of the unlabeled analyte as an impurity in the deuterated standard can lead to a positive bias, especially at the lower limit of quantification (LLOQ).
-
Solution 3: Assess the contribution of the internal standard to the analyte signal by analyzing a blank matrix spiked only with the deuterated standard. The response for the unlabeled analyte should be minimal.[3]
Experimental Protocols
Detailed Methodology for Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix and to assess the ability of the deuterated internal standard to compensate for these effects.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and internal standard at low and high concentrations in a clean solvent (e.g., the final mobile phase composition).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. (This set is primarily used to determine recovery but is often performed concurrently).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = ME(analyte) / ME(IS)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect. The coefficient of variation (CV%) of the IS-Normalized MF across different matrix sources should ideally be less than 15%.
-
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment Illustrating Differential Effects.
| Compound | Peak Area (Neat Solution - Set A) | Peak Area (Post-Spike - Set B) | Matrix Effect (%) |
| Analyte | 1,500,000 | 975,000 | 65.0% (Suppression) |
| Deuterated IS | 1,600,000 | 1,360,000 | 85.0% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which could lead to an overestimation of the analyte concentration if not corrected for properly.
Table 2: Example Data from the Analysis of Sirolimus in Whole Blood.
This table compares the performance of a deuterated internal standard (Sirolimus-d3) with a structural analog internal standard (Desmethoxyrapamycin) in compensating for matrix effects.
| Parameter | Deuterated IS (Sirolimus-d3) | Structural Analog IS (DMR) |
| Matrix Effect (Analyte) | 75% | 75% |
| Matrix Effect (IS) | 72% | 60% |
| IS-Normalized Matrix Factor | 1.04 | 1.25 |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
Data adapted from a study on Sirolimus analysis. The IS-Normalized Matrix Factor closer to 1.0 and the lower inter-patient imprecision demonstrate the superior performance of the deuterated internal standard in compensating for matrix effects.[4]
Visualizations
Caption: Workflow for the evaluation of matrix effects and recovery.
Caption: Troubleshooting workflow for inaccurate quantification.
References
Technical Support Center: Purification of 2-amino-5-bromopyridine from 2-amino-3,5-dibromopyridine Impurity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of the common impurity, 2-amino-3,5-dibromopyridine (B40352), from the synthesis of 2-amino-5-bromopyridine (B118841).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove 2-amino-3,5-dibromopyridine impurity?
A1: The most frequently employed and effective methods for removing 2-amino-3,5-dibromopyridine are washing with a selective solvent, recrystallization, and column chromatography. The choice of method depends on the level of impurity, desired final purity, and the scale of the reaction.
Q2: Why is 2-amino-3,5-dibromopyridine a common impurity in the synthesis of 2-amino-5-bromopyridine?
A2: 2-amino-3,5-dibromopyridine is a common byproduct due to the over-bromination of 2-aminopyridine (B139424) during the synthesis of 2-amino-5-bromopyridine. Controlling the stoichiometry and reaction conditions is crucial to minimize its formation.
Q3: What is a quick and simple method for removing a small amount of this impurity?
A3: For relatively small amounts of the dibromo impurity, washing the crude product with hot petroleum ether is a rapid and efficient method. The desired monobrominated product has lower solubility in hot petroleum ether compared to the dibrominated impurity.
Q4: When is column chromatography the recommended purification method?
A4: Column chromatography is recommended when a very high level of purity is required, or when other methods like recrystallization fail to provide satisfactory separation. It is particularly useful for separating compounds with similar polarities.
Troubleshooting Guides
Comparison of Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Washing with Hot Petroleum Ether | Differential solubility | >95% | 5-15% | Fast, simple, and effective for removing minor impurities. | May not be sufficient for high levels of impurity; potential for product loss. |
| Recrystallization | Difference in solubility at different temperatures | >98% | 10-30% | Can achieve high purity; scalable. | Requires careful solvent selection; higher potential for yield loss compared to washing. |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | 15-40% | Highest level of purity achievable; good for separating closely related compounds. | Time-consuming, requires more solvent, and can be less scalable. |
Common Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| Low recovery after washing with petroleum ether. | The desired product has some solubility in hot petroleum ether. | Use the minimum amount of hot solvent necessary for effective washing. Ensure the petroleum ether is not boiling too vigorously. |
| Oiling out during recrystallization. | The solute is melting before it dissolves, or the solution is supersaturated. | Add a small amount of additional hot solvent until the oil dissolves completely. Ensure a gradual cooling process. |
| Poor separation in column chromatography. | Inappropriate solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase is a gradient of petroleum ether and ethyl acetate.[1] |
| Product co-elutes with the impurity. | The polarity of the product and impurity are very similar. | Use a shallower solvent gradient during column chromatography. Consider using a different stationary phase, such as alumina. |
| Crystals do not form during recrystallization. | The solution is not sufficiently saturated, or the cooling is too rapid. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Allow for slow cooling. |
Experimental Protocols
Protocol 1: Washing with Hot Petroleum Ether
This protocol is suitable for removing minor amounts of 2-amino-3,5-dibromopyridine.
Materials:
-
Crude 2-amino-5-bromopyridine containing the 2-amino-3,5-dibromopyridine impurity.
-
Petroleum ether (boiling point range 60-80°C).
-
Erlenmeyer flask.
-
Heating mantle or hot plate.
-
Buchner funnel and filter paper.
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a sufficient volume of petroleum ether to form a slurry (approximately 3-5 mL per gram of crude product).
-
Heat the slurry to a gentle boil with stirring for 10-15 minutes.
-
Quickly filter the hot mixture through a Buchner funnel.
-
Wash the collected solid on the filter with a small amount of hot petroleum ether.
-
Repeat the washing process one to two more times for optimal purity.
-
Dry the purified 2-amino-5-bromopyridine in a vacuum oven.
Protocol 2: Recrystallization from Benzene (B151609)
This method is effective for obtaining a higher purity of 2-amino-5-bromopyridine.
Materials:
-
Crude 2-amino-5-bromopyridine.
-
Benzene.
-
Erlenmeyer flask with a reflux condenser.
-
Heating mantle.
-
Ice bath.
-
Buchner funnel and filter paper.
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of benzene and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
If any insoluble material remains, filter the hot solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold benzene.
-
Dry the purified crystals. A yield of approximately 75-81% can be expected.[2]
Protocol 3: Column Chromatography
This protocol is ideal for achieving the highest possible purity.
Materials:
-
Crude 2-amino-5-bromopyridine.
-
Silica (B1680970) gel (for column chromatography).
-
Petroleum ether.
-
Ethyl acetate.
-
Chromatography column.
-
Collection tubes.
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with petroleum ether.
-
Load the sample: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., petroleum ether with a small amount of ethyl acetate) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient is from 100% petroleum ether to a 10:1 mixture of petroleum ether/ethyl acetate.[1]
-
Collect fractions: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and evaporate: Combine the fractions containing the pure 2-amino-5-bromopyridine and remove the solvent under reduced pressure to obtain the purified product.
Workflow and Decision Making
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
The Gold Standard vs. The Workhorse: A Comparative Guide to 2-Amino-5-bromopyridine-d3 and its Non-Deuterated Analog as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that can significantly impact the reliability of study outcomes. This guide provides an objective comparison of the deuterated internal standard, 2-Amino-5-bromopyridine-d3, against its non-deuterated analog, 2-Amino-5-bromopyridine, when used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
In the complex milieu of biological matrices such as plasma, urine, or tissue homogenates, analytical variability is an ever-present challenge. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variations that can occur during sample preparation, injection, and ionization. While structurally similar analogs are often used as internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard. This guide will present a detailed comparison of these two internal standards, supported by expected performance data and a comprehensive experimental protocol.
Executive Summary: The Deuterated Advantage
The fundamental advantage of a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte it is intended to mimic. With the exception of a slight increase in mass due to the deuterium (B1214612) atoms, the deuterated standard will co-elute with the analyte and experience the same degree of extraction loss and matrix effects. This co-elution and identical behavior are crucial for accurate correction, leading to superior precision and accuracy in the quantification of the analyte.
Conversely, a non-deuterated analog, while structurally similar, will have different retention times and may respond differently to matrix effects, leading to less reliable correction and potentially compromised data quality.
Comparative Performance Data
The following tables summarize the expected quantitative performance data when using this compound versus 2-Amino-5-bromopyridine as an internal standard for the quantification of a hypothetical analyte, "Analyte X," in human plasma. These values are based on established principles of bioanalytical method validation.
Table 1: Comparison of Recovery and Matrix Effects
| Parameter | This compound (Deuterated IS) | 2-Amino-5-bromopyridine (Non-Deuterated Analog IS) | Key Findings & Justification |
| Analyte Recovery (%) | 85.2 ± 3.1 | 84.9 ± 8.5 | While the average recovery is similar, the variability (standard deviation) is significantly lower with the deuterated IS because it tracks the analyte's recovery more closely. |
| Internal Standard Recovery (%) | 86.1 ± 3.5 | 75.4 ± 9.2 | The recovery of the non-deuterated analog can be different from the analyte, leading to inaccurate correction. |
| Matrix Effect (Analyte) | 1.03 | 1.04 | The matrix effect on the analyte is consistent regardless of the internal standard used. |
| Matrix Effect (Internal Standard) | 1.02 | 0.88 | The deuterated IS experiences nearly identical matrix effects to the analyte, while the non-deuterated analog is affected differently. |
| Normalized Matrix Factor | 1.01 | 1.18 | A normalized matrix factor close to 1.0 indicates effective compensation for matrix effects by the IS. The deuterated IS provides superior correction. |
Table 2: Comparison of Method Accuracy and Precision
| Parameter | Acceptance Criteria (FDA/EMA) | Performance with this compound | Performance with 2-Amino-5-bromopyridine | Key Findings & Justification |
| Linearity (r²) | ≥ 0.99 | > 0.999 | > 0.995 | Both methods can achieve acceptable linearity, but the deuterated IS typically results in a better correlation. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to +3.8% | -12.7% to +14.5% | The deuterated IS provides significantly better accuracy due to its superior ability to correct for variability. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 5% | < 15% | The use of a deuterated IS results in markedly better precision (lower coefficient of variation). |
| Lower Limit of Quantitation (LLOQ) | S/N > 5; Accuracy ±20%; Precision ≤ 20% | 0.1 ng/mL | 0.5 ng/mL | A lower LLOQ can often be achieved with a deuterated IS due to the improved signal-to-noise ratio and reduced variability at low concentrations. |
Experimental Protocols
The following is a representative experimental protocol for a bioanalytical LC-MS/MS method to quantify "Analyte X" in human plasma using either this compound or 2-Amino-5-bromopyridine as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 2-Amino-5-bromopyridine at 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte X: [M+H]⁺ → Product Ion 1 (e.g., 250.1 → 150.2)
-
This compound: 177.0 → 96.1
-
2-Amino-5-bromopyridine: 174.0 → 93.1
-
-
Data Analysis
The concentration of Analyte X in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of using a deuterated versus a non-deuterated internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
The Deuterium Switch: A Comparative Guide to Enhanced Metabolic Stability of Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and safer therapeutics, medicinal chemists are increasingly turning to a subtle yet powerful tool: the "deuterium switch." This strategy involves the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), in a drug molecule. This seemingly minor modification can have profound effects on a drug's metabolic stability, ultimately leading to improved pharmacokinetic profiles and enhanced therapeutic potential. This guide provides an objective comparison of the metabolic stability of deuterated and non-deuterated drug candidates, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
The Deuterium Kinetic Isotope Effect: A Stronger Bond, a Slower Reaction
The fundamental principle underpinning the benefits of deuteration is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] This increased bond strength means that more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.[1] Many critical drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, catalyze oxidative reactions that involve C-H bond cleavage.[2] By strategically placing deuterium at sites of metabolic vulnerability, the rate of drug metabolism can be significantly reduced.
Quantitative Comparison of Metabolic Stability
The impact of deuteration on metabolic stability is most evident when examining key pharmacokinetic parameters. The following tables summarize in vivo and in vitro data from various studies, demonstrating the tangible benefits of the deuterium switch.
Table 1: In Vivo Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs
| Drug Candidate | Parameter | Non-deuterated | Deuterated | Fold Change | Reference |
| Tetrabenazine | Half-life (t½) of active metabolites (α+β)-HTBZ (hours) | 4.8 | 8.6 | 1.8x increase | [3] |
| AUCinf of active metabolites (α+β)-HTBZ (ng•hr/mL) | 261 | 542 | 2.1x increase | [3] | |
| Cmax of active metabolites (α+β)-HTBZ (ng/mL) | 61.6 | 74.6 | 1.2x increase | [3] | |
| Methadone | Clearance (CL) (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2x decrease | [4] |
| Area Under the Curve (AUC) | - | - | 5.7x increase | [4] | |
| Maximum Concentration (Cmax) | - | - | 4.4x increase | [4] |
Table 2: In Vitro Metabolic Stability in Liver Microsomes
| Drug Candidate | Microsome Source | Parameter | Non-deuterated | Deuterated | % Change | Reference |
| Enzalutamide | Rat Liver | Intrinsic Clearance (CLint) | Higher | Lower | 49.7% decrease | [5] |
| Human Liver | Intrinsic Clearance (CLint) | Higher | Lower | 72.9% decrease | [5] | |
| Indiplon | Rat Liver | Half-life (t½) | - | - | 30% increase | [6] |
| Human Liver | Half-life (t½) | - | - | 20% increase | [6] |
Experimental Protocols: Assessing Metabolic Stability
A cornerstone of evaluating the impact of deuteration is the in vitro microsomal stability assay. This assay provides a reliable method for determining a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated drug candidate and its non-deuterated counterpart.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds, controls, and NADPH regenerating system. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: Add the microsomal solution to the wells of a 96-well plate. Pre-incubate at 37°C for a few minutes.
-
Initiation: Add the test compounds and positive controls to their respective wells to initiate the metabolic reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .
Experimental workflow for the in vitro microsomal stability assay.
Directing Metabolism: The Concept of Metabolic Switching
Beyond simply slowing down metabolism, deuteration can also be used to redirect metabolic pathways, a phenomenon known as "metabolic switching" or "metabolic shunting".[7] If a drug has multiple potential sites of metabolism, deuterating the primary site can make that pathway less favorable, forcing the metabolism to occur at an alternative, non-deuterated site. This can be highly advantageous if the primary metabolic pathway leads to the formation of toxic or inactive metabolites.
A notable example is the metabolism of dextromethorphan (B48470). It is primarily metabolized by two CYP enzymes: CYP2D6 via O-demethylation to dextrorphan (B195859) (an active metabolite) and CYP3A4 via N-demethylation to 3-methoxymorphinan.[8][9] Strategically placing deuterium on the O-demethylation site could slow down this pathway, potentially increasing the relative contribution of the N-demethylation pathway.
Metabolic switching of Dextromethorphan upon deuteration.
Case Study: Deucravacitinib, a Deuterated TYK2 Inhibitor
A successful clinical example of the deuterium switch is Deucravacitinib, an oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of plaque psoriasis.[10] Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain.[11] This targeted inhibition modulates the signaling of key cytokines involved in psoriasis, such as IL-23 and Type I interferons.[1] Deuteration was strategically employed in the development of Deucravacitinib to enhance its metabolic stability and pharmacokinetic profile.
The signaling pathway inhibited by Deucravacitinib involves the binding of cytokines like IL-23 to their receptors, which leads to the activation of TYK2 and JAKs. These activated kinases then phosphorylate STAT proteins, which translocate to the nucleus and induce the transcription of pro-inflammatory genes. Deucravacitinib, by inhibiting TYK2, blocks this cascade.
Deucravacitinib inhibits the TYK2 signaling pathway.
Conclusion
The strategic incorporation of deuterium into drug candidates represents a validated and powerful approach to overcoming challenges associated with metabolic instability. By leveraging the kinetic isotope effect, researchers can intelligently modulate a molecule's pharmacokinetic profile to increase its half-life, enhance drug exposure, and, in some cases, mitigate the formation of toxic metabolites. The successful clinical translation of deuterated drugs like Deutetrabenazine and Deucravacitinib underscores the significant potential of this strategy to deliver safer and more effective medicines to patients. As our understanding of drug metabolism continues to grow, the "deuterium switch" will undoubtedly remain a key tool in the medicinal chemist's arsenal (B13267) for designing the next generation of therapeutics.
References
- 1. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 2. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 3. neurology.org [neurology.org]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
Investigating the Kinetic Isotope Effect in C-H Activation Reactions with 2-Amino-5-bromopyridine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the rate-limiting step of a reaction.[1][2][3][4] It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (kL/kH).[3] A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond activation, substituting hydrogen with deuterium (B1214612) can lead to a significant primary KIE (typically kH/kD > 2), indicating that the C-H bond is cleaved in the rate-limiting step.[1][4]
Hypothetical Reaction: Palladium-Catalyzed C-H Arylation
For the purpose of this guide, we will consider a hypothetical palladium-catalyzed direct C-H arylation of 2-Amino-5-bromopyridine at the C6 position with a generic aryl halide (Ar-X). This type of reaction is of significant interest in medicinal chemistry for the synthesis of complex molecules.[5][6][7] By comparing the reaction rates of 2-Amino-5-bromopyridine and 2-Amino-5-bromopyridine-d3 (deuterated at the C3, C4, and C6 positions), we can infer the involvement of C-H bond cleavage in the rate-determining step.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound could be adapted from established methods for the synthesis of the non-deuterated compound, which typically involves the bromination of 2-aminopyridine.[5][8][9]
-
Deuteration of 2-Aminopyridine: 2-Aminopyridine can be deuterated by heating in D2O with a suitable acid or base catalyst. Multiple cycles may be necessary to achieve high levels of deuterium incorporation at the C3, C4, C5, and C6 positions. The progress of deuteration can be monitored by 1H NMR spectroscopy.
-
Regioselective Bromination: The resulting 2-aminopyridine-d4 is then subjected to regioselective bromination at the C5 position. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetone.[5] This would yield 2-Amino-5-bromo-pyridine-d3 (assuming the deuterium at C5 is replaced by bromine).
Kinetic Isotope Effect Experiment
The KIE for the palladium-catalyzed C-H arylation would be determined through parallel experiments using both the deuterated and non-deuterated substrates.
-
Reaction Setup: Two sets of reactions are prepared under identical conditions (concentration of reactants, catalyst, ligand, solvent, and temperature). One set contains 2-Amino-5-bromopyridine, and the other contains this compound.
-
Monitoring Reaction Progress: Aliquots are taken from each reaction mixture at regular time intervals. The concentration of the starting material and the product is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The initial rates of the reactions are determined from the plot of product concentration versus time. The KIE is then calculated as the ratio of the initial rate of the reaction with 2-Amino-5-bromopyridine (kH) to the initial rate of the reaction with this compound (kD).
Hypothetical Data Presentation
The following table summarizes the hypothetical kinetic data for the palladium-catalyzed C-H arylation of 2-Amino-5-bromopyridine and its deuterated analogue.
| Substrate | Initial Rate (M/s) | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
| 2-Amino-5-bromopyridine | 1.5 x 10⁻⁵ | kH | \multirow{2}{*}{4.5} |
| This compound | 3.3 x 10⁻⁶ | kD |
Interpretation of Hypothetical Data:
The hypothetical KIE of 4.5 is a significant primary kinetic isotope effect. This result would strongly suggest that the cleavage of the C-H bond at the C6 position is the rate-determining step of the reaction mechanism.
Visualizing the Experimental Workflow and Reaction Mechanism
To further clarify the experimental process and the proposed reaction mechanism, the following diagrams are provided.
Caption: Workflow for KIE determination.
Caption: Hypothetical C-H activation mechanism.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for investigating the kinetic isotope effect in reactions involving this compound. The outlined experimental protocols and the interpretation of the hypothetical data serve as a valuable resource for researchers aiming to elucidate reaction mechanisms. The observation of a significant primary kinetic isotope effect, as presented in our hypothetical data, would provide strong evidence for C-H bond cleavage being the rate-determining step in the palladium-catalyzed arylation of 2-Amino-5-bromopyridine. This approach can be adapted to study a variety of other reactions involving this versatile chemical intermediate, thereby aiding in the rational design of more efficient synthetic methodologies.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. baranlab.org [baranlab.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. heteroletters.org [heteroletters.org]
A Comparative Guide to the Certification of 2-Amino-5-bromopyridine-d3 as a Chemical Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a certified reference material (CRM) of 2-Amino-5-bromopyridine-d3 with a standard analytical grade equivalent. The information presented herein is designed to assist researchers in understanding the critical differences in material characterization and the importance of using certified materials for applications requiring the highest levels of accuracy and traceability.
Introduction to this compound
This compound is the deuterated analog of 2-Amino-5-bromopyridine, a key building block in the synthesis of various pharmaceutical compounds.[1] The use of stable isotope-labeled internal standards, such as this compound, is crucial for quantitative bioanalytical studies using mass spectrometry, providing a reliable method for correcting for matrix effects and variability in sample processing. The certification of such materials ensures their accuracy and traceability to a recognized standard, which is a prerequisite for regulatory submissions and robust scientific research.
Comparison of Certified Reference Material vs. Analytical Grade
The primary distinction between a Certified Reference Material (CRM) and an analytical grade material lies in the rigor of the characterization process, the establishment of metrological traceability, and the comprehensive assessment of uncertainty.
| Characteristic | Certified Reference Material (CRM) | Analytical Grade Material |
| Purity Assignment | Assigned using a primary method like Quantitative NMR (qNMR), with traceability to a national standard. A comprehensive uncertainty budget is provided. | Typically determined by a single, non-primary method (e.g., GC, HPLC area percent). Uncertainty is often not stated or is an estimate. |
| Isotopic Enrichment | Accurately determined by mass spectrometry, with a stated value and uncertainty. | Often not specified, or a nominal value is provided without uncertainty. |
| Impurity Profile | Thoroughly characterized, with major impurities identified and quantified. | May list major impurities, but a complete profile is often not available. |
| Certificate of Analysis | A comprehensive document detailing the certified value, its uncertainty, the methods used for certification, and a statement of metrological traceability. | A supplier-specific document providing basic quality control results. |
| Homogeneity & Stability | Assessed to ensure consistency across the batch and over time. | Generally assumed to be homogeneous and stable under specified storage conditions, but extensive studies are not typically performed. |
Representative Quantitative Data
The following table illustrates the typical differences in the certificate of analysis for a hypothetical CRM of this compound compared to a standard analytical grade product.
| Parameter | Certified Reference Material (CRM) | Analytical Grade Material |
| Purity (by qNMR) | 99.85% ± 0.10% | ≥98% (by GC) |
| Isotopic Enrichment (d3) | 99.5% | Not specified |
| Isotopic Distribution | d0: <0.1%, d1: 0.2%, d2: 0.3%, d3: 99.5% | Not specified |
| Major Impurity (2-Amino-3,5-dibromopyridine) | <0.05% | <0.5% |
| Residual Solvents | <0.01% | <0.1% |
| Water Content (Karl Fischer) | 0.08% | Not specified |
Experimental Protocols for Certification
The certification of a chemical reference material involves a multi-faceted approach, employing a range of analytical techniques to ensure a comprehensive characterization of the material.
Purity Determination by Quantitative NMR (qNMR)
Principle: qNMR is a primary ratio method that allows for the direct determination of the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound candidate material and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire the 1H NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz or higher). Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Calculation: Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Isotopic Enrichment and Distribution by LC-MS
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate the deuterated compound from any non-deuterated or partially deuterated analogs and to determine their relative abundance based on their mass-to-charge ratios.
Methodology:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan analysis to identify the molecular ions corresponding to the different deuterated species (d0, d1, d2, d3).
-
Data Analysis: Extract the ion chromatograms for each isotopic species and calculate the area under the curve. The isotopic enrichment is calculated as the percentage of the d3 species relative to the sum of all isotopic species.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the certification process and a comparative analysis workflow.
Caption: Workflow for the certification of a chemical reference material.
Caption: Comparative workflow for quantitative analysis using a CRM vs. an analytical grade material.
Conclusion
The certification of a chemical reference material like this compound is a rigorous process that provides a high degree of confidence in its identity, purity, and isotopic enrichment. For applications where accuracy, precision, and traceability are paramount, such as in regulated bioanalysis and drug development, the use of a well-characterized CRM is indispensable. While analytical grade materials are suitable for less demanding applications, they lack the comprehensive characterization and uncertainty evaluation that underpins the reliability of a CRM. Researchers should carefully consider the requirements of their experiments when selecting a chemical reference material to ensure the validity and reproducibility of their results.
References
Inter-Laboratory Study Design: A Comparative Guide for Methods Utilizing 2-Amino-5-bromopyridine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing an inter-laboratory study for bioanalytical methods that employ 2-Amino-5-bromopyridine-d3, a stable isotope-labeled internal standard (SIL-IS). The reliability and consistency of analytical data across different laboratories are paramount in drug development and clinical trials. An inter-laboratory validation, or cross-validation, is essential to ensure that a method produces equivalent and dependable data regardless of the testing site.[1] This process is critical when transferring methods between facilities or when data from multiple sites must be combined for regulatory submissions.[1]
The choice of internal standard is a foundational element of a robust bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS).[2] SIL-IS, such as this compound, are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample processing and analysis.[2][3] This guide objectively compares the performance of methods using a SIL-IS against those using a structural analog internal standard, providing supporting data and detailed experimental protocols to ensure your validation studies meet stringent regulatory expectations from bodies like the FDA and EMA.[1]
Performance Comparison: Deuterated (SIL-IS) vs. Analog Internal Standards
The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the analyte, ensuring both experience the same ionization suppression or enhancement effects in the mass spectrometer.[3] Structural analogs, while similar, may have different retention times and ionization efficiencies, potentially leading to less accurate quantification.[4][5] While SIL-IS are preferred, their availability or cost can sometimes be a factor.[4][5]
Below is a summary of a comparative performance study for the quantification of a hypothetical analyte using either this compound (SIL-IS) or a structural analog as the internal standard.
Table 1: Comparison of Method Performance Parameters
| Performance Parameter | Method A: Using this compound (SIL-IS) | Method B: Using Structural Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (Lab 1 / Lab 2) | -2.5% / -3.1% | -8.7% / -10.2% | Within ±15% of nominal |
| Mid QC (Lab 1 / Lab 2) | 1.8% / 2.2% | 5.4% / 6.8% | Within ±15% of nominal |
| High QC (Lab 1 / Lab 2) | -1.5% / -1.9% | 4.1% / 3.7% | Within ±15% of nominal |
| Precision (%CV) | |||
| Low QC (Lab 1 / Lab 2) | 4.1% / 4.5% | 9.8% / 11.5% | ≤15% |
| Mid QC (Lab 1 / Lab 2) | 2.9% / 3.2% | 7.2% / 8.1% | ≤15% |
| High QC (Lab 1 / Lab 2) | 2.5% / 2.8% | 6.5% / 7.3% | ≤15% |
| Matrix Factor (%CV) | 3.8% | 13.5% | ≤15% |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.992 | ≥ 0.99 |
The data clearly indicates that the method utilizing the deuterated internal standard provides superior accuracy and precision, particularly evident in the lower %CV for the matrix factor, highlighting its effectiveness in compensating for matrix effects.[6]
Caption: A generalized workflow for an inter-laboratory analytical method validation.
Experimental Protocols
For a successful inter-laboratory study, each participating laboratory must adhere strictly to the same detailed protocols. The following are key experiments for validating a bioanalytical method.
1. Selectivity
-
Objective: To ensure the method can differentiate and quantify the analyte without interference from other components in the biological matrix.[1][3]
-
Methodology:
-
Analyze a minimum of six different sources of the blank biological matrix (e.g., plasma from six different individuals).
-
Screen each blank sample for interfering peaks at the retention time of the analyte and the internal standard (this compound).
-
Acceptance Criteria: The response of any interfering peak in the blank samples should not exceed 20% of the response of the Lower Limit of Quantitation (LLOQ) for the analyte and 5% for the internal standard.[3]
-
2. Accuracy and Precision
-
Objective: To assess the accuracy (closeness to the true value) and precision (degree of scatter) of the method.[3]
-
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.[1]
-
Analyze a minimum of five replicates of each QC level in at least three separate analytical runs.[1]
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level. Accuracy is reported as percent bias from the nominal value.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[1]
-
Table 2: Inter-Laboratory Comparison of Accuracy and Precision Data
| QC Level | Statistic | Laboratory A | Laboratory B | % Difference (A vs. B) |
| Low QC | Mean Conc. | 9.8 ng/mL | 9.7 ng/mL | 1.0% |
| Accuracy (%Bias) | -2.0% | -3.0% | - | |
| Precision (%CV) | 4.2% | 4.8% | - | |
| Mid QC | Mean Conc. | 49.5 ng/mL | 50.8 ng/mL | -2.6% |
| Accuracy (%Bias) | -1.0% | 1.6% | - | |
| Precision (%CV) | 3.1% | 3.5% | - | |
| High QC | Mean Conc. | 75.6 ng/mL | 74.9 ng/mL | 0.9% |
| Accuracy (%Bias) | 0.8% | -0.1% | - | |
| Precision (%CV) | 2.8% | 3.1% | - |
Acceptance Criterion: The percentage difference between the mean results of the two laboratories should ideally be within ±15%.[1]
3. Stability
-
Objective: To evaluate the chemical stability of the analyte in the biological matrix under various conditions encountered during sample handling and analysis.
-
Methodology:
-
Analyze QC samples (Low and High concentrations) after exposing them to specific conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term freezer storage).
-
Compare the mean concentrations of the stability samples against freshly prepared samples.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[1]
-
Caption: Logical comparison of Deuterated vs. Structural Analog Internal Standards.
Conclusion
A well-designed inter-laboratory study is fundamental to establishing the robustness and transferability of a bioanalytical method. The use of a stable isotope-labeled internal standard, such as this compound, is demonstrated to significantly enhance method performance, leading to superior accuracy, precision, and reliability.[3] By adhering to standardized, detailed protocols and clear acceptance criteria, researchers can ensure data integrity and consistency across multiple sites, a cornerstone of successful and compliant drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard vs. The Alternatives: A Performance Showdown of Internal Standards for Pyridine-Based API Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is the bedrock of pharmacokinetic, bioequivalence, and toxicological studies. When dealing with pyridine-based APIs, which are prevalent in pharmaceuticals, the choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods is a critical decision that directly impacts data reliability. This guide provides an objective, data-driven comparison of the performance of various internal standards, highlighting the superiority of stable isotope-labeled standards and offering insights into the suitability of structural analogs.
The ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process—from extraction and handling to ionization in the mass spectrometer—thereby compensating for any procedural variations.[1] The two primary categories of internal standards used for this purpose are stable isotope-labeled (e.g., deuterated) internal standards and non-isotopically labeled structural analogs. This guide will delve into the performance of these different types of internal standards using pyridine-based APIs such as pantoprazole (B1678409) and isoniazid (B1672263) as examples.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of LC-MS/MS assays for pyridine-based APIs using different internal standards. The data, compiled from various validated methods, clearly illustrates the impact of internal standard selection on key validation parameters such as linearity, accuracy, precision, and recovery.
Pantoprazole: Deuterated vs. Structural Analog Internal Standards
Pantoprazole is a widely used proton pump inhibitor containing a pyridine (B92270) ring. The data below compares the performance of its deuterated form (Pantoprazole-d3) with that of other structurally related but non-isotopic compounds, omeprazole (B731) and lansoprazole (B1674482).
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) | Reference |
| Pantoprazole-d3 (Deuterated) | 1 - 1000 | 97.8 - 103.5 | 2.1 - 5.8 | 3.4 - 6.9 | Not Reported | [2] |
| Omeprazole (Structural Analog) | 20 - 5000 | 99.4 - 101.6 | 1.9 - 5.6 | 2.5 - 6.2 | ~85 | [2] |
| Lansoprazole (Structural Analog) | 5 - 5000 | 95.0 - 102.0 | < 4.2 | < 3.2 | Not Reported | [3] |
As the data indicates, while all three internal standards provide acceptable performance, the use of a deuterated internal standard is often associated with robust performance across a wide linear range.
Isoniazid: The Case for Deuterated Internal Standards
Isoniazid is a frontline antitubercular drug with a pyridine core. High-quality bioanalysis is crucial for therapeutic drug monitoring. The following table presents validation data for an LC-MS/MS method using a deuterated internal standard.
| Internal Standard | Linearity Range (µg/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Isoniazid-d4 (Deuterated) | 0.234 - 30.0 | Within ±15% of nominal | < 15% | < 15% | [4][5] |
| Phenacetin & Sulfamethazine (Structural Analogs) | 0.05 - 10 (for Isoniazid) | 91.6 - 114.0 | 1.1 - 13.4 | 2.5 - 9.7 | [6] |
The use of Isoniazid-d4 demonstrates excellent accuracy and precision, meeting the stringent requirements of regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] While structural analogs can be used, they may exhibit different extraction recovery and ionization characteristics, potentially leading to less accurate quantification.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical methods. Below is a representative protocol for the quantification of a pyridine-based API in human plasma using a deuterated internal standard and LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of a human plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution (e.g., Pantoprazole-d3 at a concentration optimized for the expected analyte concentration range).
-
Vortex the sample for 10 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds before injection into the LC-MS/MS system.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm) is commonly used.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.5 - 0.8 mL/min.[2]
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized. For example:
-
Pantoprazole: m/z 384.1 → 200.0[2]
-
Pantoprazole-d3: m/z 387.1 → 203.0 (hypothetical, based on a +3 Da shift)
-
Isoniazid: m/z 138.1 → 121.1
-
Isoniazid-d4: m/z 142.1 → 125.1
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Mandatory Visualization
Caption: Workflow for the bioanalysis of pyridine-based APIs.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Determining the Isotopic Purity of 2-Amino-5-bromopyridine-d3
For researchers and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount. This guide provides a comparative overview of the primary analytical methods for determining the isotopic purity of 2-Amino-5-bromopyridine-d3, a deuterated analog of a common synthetic building block. We will delve into the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting their strengths and weaknesses, and offering illustrative data for comparison.
Understanding Isotopic Purity
Before delving into the analytical techniques, it's crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position within a molecule.
-
Species Abundance: This represents the percentage of the entire population of molecules that have a specific isotopic composition (e.g., the percentage of molecules that are fully d3-labeled).
For a compound like this compound, where three deuterium (B1214612) atoms are introduced, the goal of the analysis is to quantify the percentage of molecules that are indeed d3, and to identify and quantify the presence of other isotopologues (d0, d1, d2, etc.).
Key Analytical Methods: A Head-to-Head Comparison
The two primary methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers unique advantages and provides complementary information.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei. The presence of deuterium alters the signal of neighboring protons. | Measures the mass-to-charge ratio of ions, allowing for the differentiation of molecules with different isotopic compositions. |
| Primary Output | Provides detailed structural information and allows for the quantification of deuterium at specific sites by observing the disappearance or change in splitting patterns of proton signals. | Provides the relative abundance of different isotopologues based on their mass differences. |
| Sample Requirements | Typically requires milligram quantities of the sample. | Highly sensitive, often requiring only microgram to nanogram quantities. |
| Quantitative Accuracy | Can provide highly accurate and precise quantitative data with proper internal standards and experimental setup. | Excellent for relative quantification of isotopologues. Absolute quantification requires a well-characterized internal standard. |
| Throughput | Lower throughput compared to MS. | High throughput, especially with autosamplers. |
| Instrumentation | Widely available in academic and industrial research labs. | A variety of instruments are available (GC-MS, LC-MS, HRMS) with varying levels of resolution and sensitivity. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to determine the isotopic purity of this compound.
Method 1: Quantitative ¹H NMR Spectroscopy
This method relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated standard, the isotopic purity can be determined.
Experimental Workflow:
Figure 1: Workflow for Isotopic Purity Determination by Quantitative ¹H NMR.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and vortex to dissolve the solids completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure quantitative conditions are met:
-
Use a calibrated 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of a well-resolved signal from the non-deuterated internal standard.
-
Integrate the area of the residual proton signals in the this compound spectrum at the positions where deuterium has been incorporated.
-
The isotopic purity is calculated using the following formula: Isotopic Purity (%) = (1 - (Integral of residual proton signal / Integral of corresponding signal in non-deuterated standard)) * 100
-
Method 2: High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound by accurately measuring the mass-to-charge ratio of its ions.
Experimental Workflow:
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-5-bromopyridine-d3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Amino-5-bromopyridine-d3 are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with standard hazardous waste regulations. Adherence to these procedures is critical to mitigate risks and maintain a secure research environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] As a halogenated aromatic amine, it is also recognized as being harmful to aquatic organisms and should not be released into the environment.[1] Proper personal protective equipment (PPE) is mandatory when handling this compound.
Personal Protective Equipment (PPE) and Hazard Summary
To ensure personal safety while handling this compound, the following PPE is required. The associated hazards are summarized in the table below.
| Hazard Statement | Classification | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed | Acute Toxicity, Oral: Category 4[3] | Chemical safety goggles or face shield[1] |
| Causes skin irritation | Skin Corrosion/Irritation: Category 2[2][3][4] | Chemical-resistant gloves (e.g., nitrile or butyl rubber)[1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation: Category 2/2A[2][3][4] | Lab coat[1] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure): Category 3[2][3][4] | Use in a well-ventilated area or a chemical fume hood. For spills or significant handling, a respirator may be necessary.[1][5] |
| Harmful to aquatic organisms | Hazardous to the Aquatic Environment | N/A (Procedural controls to prevent environmental release are critical) |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting. This procedure is based on guidelines for the disposal of halogenated organic compounds.
1. Waste Segregation and Collection:
-
1.1. All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be segregated as halogenated organic waste .[1][6]
-
1.2. Do not mix with non-halogenated chemical waste, as this increases disposal costs and complexity.[6]
-
1.3. Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).[1][7]
-
1.4. For solutions of this compound, use a designated, sealed waste container for halogenated organic liquids.
2. Labeling of Waste Containers:
-
2.1. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first item of waste is added.[6]
-
2.2. The label must include:
-
The full chemical name: "this compound"
-
The associated hazards: "Toxic," "Irritant"
-
The concentration or quantity of the chemical waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
3. Storage of Waste:
-
3.1. Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[6]
-
3.2. The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
3.3. Ensure the container is kept closed at all times, except when adding waste.[6]
4. Spill Management:
-
4.1. Minor Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[1][5]
-
Carefully collect the absorbent material and the spilled solid, avoiding dust generation.[5]
-
Place the collected material into the designated halogenated organic waste container.[1][5]
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then wash thoroughly with soap and water. Collect all decontamination materials as hazardous waste.
-
-
4.2. Major Spills:
5. Final Disposal:
-
5.1. Once the waste container is full, or if it has been in accumulation for a period defined by your institution's policies (typically not exceeding one year), arrange for its disposal.
-
5.2. Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1]
-
5.3. The waste will be transported to a licensed hazardous waste disposal facility for incineration or other approved treatment methods.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the research community. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- 1. benchchem.com [benchchem.com]
- 2. reed.edu [reed.edu]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Operational Guide for 2-Amino-5-bromopyridine-d3
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-5-bromopyridine-d3 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this compound, thereby building a foundation of trust and reliability in laboratory safety practices.
Compound Overview: this compound is the deuterium-labeled form of 2-Amino-5-bromopyridine.[1][2] While specific data for the deuterated compound is limited, its chemical properties and toxicological profile are expected to be very similar to its non-labeled counterpart. Therefore, the handling precautions for 2-Amino-5-bromopyridine should be strictly followed. The non-deuterated compound is a white to off-white crystalline powder that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]
Hazard Identification and Classification
| Hazard Class | GHS Classification | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[6][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[7] | To protect against splashes and airborne particles that can cause serious eye irritation.[7][8] |
| Hands | Nitrile or neoprene gloves.[9] | To prevent skin contact, as pyridine (B92270) derivatives can be absorbed through the skin and may cause sensitization.[3][9] |
| Body | A fully buttoned, flame-resistant lab coat.[7][8] | To protect the skin from contamination.[7] |
| Respiratory | Use within a certified chemical fume hood. A NIOSH-approved respirator may be required for large quantities or if ventilation is inadequate.[7] | To prevent inhalation of harmful dust or vapors.[7][10] |
| Feet | Closed-toe, chemical-resistant shoes.[7] | To protect feet from spills.[7] |
Operational and Handling Plan
A systematic approach is crucial for the safe handling of this compound.
Engineering Controls
-
Fume Hood: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][9]
-
Ventilation: Ensure proper ventilation in the work area.[3][9]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible.[7]
Procedural, Step-by-Step Guidance
-
Preparation and Weighing:
-
Dissolving and Reactions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.[7]
-
If a reaction is expected to be exothermic, prepare an ice bath to control the temperature.[7]
-
Keep containers tightly closed when not in use to prevent the release of vapors and to avoid absorption of moisture from the atmosphere.[7][9]
-
-
Hygiene:
Spill Management
-
Minor Spills:
-
For small spills, remove all ignition sources.[3]
-
Use a dry clean-up procedure and avoid generating dust.[3]
-
Use an absorbent material like sand or vermiculite (B1170534) to contain the powder.[7]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][7]
-
-
Major Spills:
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent paper), must be collected in a designated, labeled hazardous waste container.[8] This compound is a halogenated organic waste.[11]
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste.[11]
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[7][8] Waste pyridine is often disposed of via rotary kiln incineration.[12]
Visual Workflow for Handling and Disposal
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. This compound [shop.labclinics.com]
- 2. immunomart.com [immunomart.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 11. nipissingu.ca [nipissingu.ca]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
